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  • Product: Chryseno[4,5-bcd]thiophene
  • CAS: 72076-98-3

Core Science & Biosynthesis

Foundational

chemical structure and properties of Chryseno[4,5-bcd]thiophene

The Molecular Architecture and Toxicological Dynamics of Chryseno[4,5-bcd]thiophene: A Comprehensive Technical Guide Executive Summary In the evaluation of environmental contaminants and their biological impacts, polycyc...

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Author: BenchChem Technical Support Team. Date: April 2026

The Molecular Architecture and Toxicological Dynamics of Chryseno[4,5-bcd]thiophene: A Comprehensive Technical Guide

Executive Summary

In the evaluation of environmental contaminants and their biological impacts, polycyclic aromatic sulfur heterocycles (PASHs)—commonly known as thiaarenes—represent a critical class of highly stable, acutely toxic compounds found in fossil fuels, coal tar, and industrial emissions[1]. As a Senior Application Scientist specializing in complex aromatic systems, I have found that replacing a carbon-carbon double bond in a polycyclic aromatic hydrocarbon (PAH) with a sulfur atom fundamentally alters the molecule's electronic distribution, environmental persistence, and metabolic reactivity.

Chryseno[4,5-bcd]thiophene is of paramount interest to toxicologists and drug development professionals because it serves as a direct sulfur isostere of the established carcinogen benzo[a]pyrene[2][3]. This whitepaper dissects the physicochemical properties, synthetic isolation methodologies, metabolic activation pathways, and analytical detection protocols for Chryseno[4,5-bcd]thiophene, providing a rigorous framework for researchers handling this compound.

Physicochemical Properties & Structural Paradigm

The fusion of a thiophene ring onto the chrysene backbone creates a rigid, planar pentacyclic system. The incorporation of sulfur introduces a heteroatomic perturbation to the π -electron cloud, subtly shifting the HOMO-LUMO gap compared to its PAH analogues. This electronic shift is directly responsible for its increased acute toxicity and unique chromatographic retention behavior[1].

Table 1: Key Physicochemical and Computed Properties

PropertyValueSource
IUPAC Name 19-thiapentacyclo[14.2.1.03,8.09,18.012,17]nonadeca-1,3,5,7,9(18),10,12(17),13,15-nonaeneComputed[4]
CAS Registry Number 72076-98-3CAS Common Chemistry[5]
Molecular Formula C18H10SPubChem[4][6]
Molecular Weight 258.3 g/mol PubChem[4][7]
XLogP3 (Lipophilicity) 5.8Computed[4]
Topological Polar Surface Area 28.2 ŲComputed[4]

Synthetic Methodologies and Isolation

Historically, the de novo synthesis of Chryseno[4,5-bcd]thiophene required a laborious nine-step process starting from the lithiation of 2-phenyl-4,4-dimethyl-2-oxazoline and subsequent coupling with 2-benzo[b]thiophenecarboxaldehyde[3]. However, for the rapid generation of analytical standards, a more direct semi-synthetic approach utilizing the direct thiation of chrysene is preferred[8].

The causality behind choosing the direct thiation method lies in its circumvention of complex ring-building steps. However, reacting bulky polycyclic systems with sulfur dichloride ( SCl2​ ) often yields an intractable mixture of the desired thiophene, unreacted precursors, and polymeric thioethers. To resolve this, we employ a sulfone-mediated purification strategy.

Protocol 1: Direct Thiation and Sulfone-Mediated Isolation
  • Dilithiation: Suspend pure chrysene in a strictly anhydrous mixture of THF and hexane (approx. 1:1.2 v/v). Cool the system to -75°C under a nitrogen atmosphere. Slowly add n -butyllithium ( n -BuLi) to generate the dilithiated intermediate[8].

  • Thiation: Introduce stoichiometric amounts of sulfur dichloride ( SCl2​ ). Maintain the temperature at -75°C to prevent uncontrolled polymerization, then allow it to slowly warm to room temperature.

  • Oxidation to Sulfone: Treat the crude organic extract with an excess of a strong oxidant (e.g., m -CPBA or H2​O2​ /acetic acid) to convert the newly formed thiophene ring into its corresponding sulfone (Chryseno[4,5-bcd]thiophene-4,4-dioxide)[2][8].

  • Chromatographic Isolation: Pass the oxidized mixture through a silica gel column.

  • Reduction: Treat the purified sulfone with Lithium Aluminum Hydride ( LiAlH4​ ) in dry ether to reduce the sulfone back to the pure Chryseno[4,5-bcd]thiophene[8].

Self-Validating System Checkpoint: The reversible oxidation state of the sulfur atom serves as an internal purification lock. By monitoring Step 4 via Thin Layer Chromatography (TLC), the highly polar sulfone intermediate must show a massive baseline shift compared to the non-polar chrysene precursors. Only fractions exhibiting this specific retention factor ( Rf​ ) shift are subjected to LiAlH4​ reduction, guaranteeing the absolute absence of unreacted chrysene in the final isolate.

Synthesis A Chrysene Precursor B Dilithiation (n-BuLi, -75°C, THF/Hexane) A->B C Thiation (SCl2 Addition) B->C D Crude Mixture (Thiophene + Impurities) C->D E Oxidation to Sulfone (Facilitates Separation) D->E F Chromatographic Isolation E->F G Reduction (LiAlH4) F->G H Chryseno[4,5-bcd]thiophene (Pure Product) G->H

Workflow for the synthesis and purification of Chryseno[4,5-bcd]thiophene via sulfone intermediate.

Toxicological Dynamics and Metabolic Activation

Thiaarenes are generally more acutely toxic than their PAH counterparts, and fractions containing four- to seven-ring PASHs exhibit significantly increased carcinogenic activity[1]. Chryseno[4,5-bcd]thiophene is a potent clastogen; in vivo assays demonstrate that it induces chromosomal aberrations in mouse bone-marrow cells at a rate equal to that of benzo[a]pyrene[2]. Furthermore, it acts as an inducer of the cytochrome P450 1A1 (CYP1A1) enzyme system in mammals[9].

Mechanistic Causality of Toxicity: Initial toxicological hypotheses suggested that the sulfur atom itself might be oxidized in vivo to form a reactive sulfone intermediate (Chryseno[4,5-bcd]thiophene-4,4-dioxide). However, experimental genotoxicity testing revealed that the sulfone derivative actually possesses reduced mutagenic activity in Salmonella strains and bone-marrow assays[2].

Why does the sulfone show reduced toxicity? Molecular orbital calculations dictate that the true mechanism of activation bypasses sulfur oxidation. Instead, the molecule undergoes CYP1A1-mediated regioselective epoxidation on the terminal carbon rings, followed by epoxide hydrolase processing, to form a highly electrophilic diol-epoxide [2]. This diol-epoxide is the ultimate carcinogen that covalently binds to DNA, mirroring the exact toxicodynamic pathway of benzo[a]pyrene. The bulky oxygen atoms on the sulfone derivative sterically and electronically hinder this peripheral diol-epoxide formation, thereby reducing its genotoxicity.

Metabolism PASH Chryseno[4,5-bcd]thiophene CYP1 CYP1A1 Oxidation PASH->CYP1 EPOX Arene Epoxide CYP1->EPOX EH Epoxide Hydrolase EPOX->EH DIOL Dihydrodiol EH->DIOL CYP2 CYP1A1 Oxidation DIOL->CYP2 DE Diol-Epoxide (Ultimate Carcinogen) CYP2->DE DNA DNA Adduct Formation DE->DNA

CYP1A1-mediated metabolic activation of Chryseno[4,5-bcd]thiophene to a DNA-reactive diol-epoxide.

Advanced Analytical Detection in Complex Matrices

Quantifying Chryseno[4,5-bcd]thiophene in environmental samples (e.g., aluminum reduction plant air or coal tar) is notoriously difficult because it co-elutes with dozens of non-sulfur PAHs of similar molecular weight and volatility[1]. Standard Flame Ionization Detection (FID) is insufficient.

To achieve orthogonal selectivity, we employ Gas Chromatography coupled with Atomic Emission Detection (GC-AED).

Protocol 2: GC-AED Quantification of Thiaarenes
  • Sample Preparation: Extract the particulate phase using high-purity n -pentane. Utilize an HPLC cleanup step with a flow rate of 1 mL/min and a four-port switching valve to backflush the mobile phase, isolating the semivolatile fraction[1].

  • GC Separation: Inject 1 μL of the narrowed backflush fraction on-column. Use a high-resolution capillary column with a high-purity carrier gas at a linear velocity of 0.3 m/s[1].

  • Atomic Emission Detection: Route the eluent into the AED cavity. Set the makeup gas flow to 30 mL/min to optimize the sulfur response. Operate the detector simultaneously at two emission wavelengths: 193 nm (carbon) and 181 nm (sulfur)[1].

Self-Validating System Checkpoint: The simultaneous monitoring of the 193 nm and 181 nm emission lines creates an unbreakable internal validation loop. A peak detected at 181 nm must exhibit a corresponding, proportional peak at 193 nm. By calculating the 193/181 nm emission ratio, the analyst can confirm the exact Carbon-to-Sulfur elemental stoichiometry ( C18​:S1​ ). This instantly eliminates false positives caused by non-hydrocarbon sulfur artifacts or co-eluting pure PAHs, ensuring absolute data integrity[1].

References

  • Chryseno(4,5-bcd)
  • Source: National Institutes of Health (NIH)
  • Source: National Institute of Standards and Technology (NIST)
  • Source: National Center for Advancing Translational Sciences (NCATS)
  • Source: American Chemical Society (CAS)
  • Product Class 6: Dibenzothiophenes Source: Thieme Connect URL
  • The Synthesis and Properties of Polycyclic Aromatic Thiophenes Source: An-Najah National University URL
  • Source: Department of Science Service (DSS)
  • Genotoxic and CYP 1A enzyme effects consecutive to the food transfer of oil spill contaminants from mussels to mammals Source: Aquatic Living Resources URL

Sources

Exploratory

The Occurrence and Analytical Resolution of Chryseno[4,5-bcd]thiophene in Environmental Soil Matrices: A Technical Guide

Executive Summary Chryseno[4,5-bcd]thiophene (C45T) is a high-molecular-weight polycyclic aromatic sulfur heterocycle (PASH) formed primarily through the incomplete combustion of fossil fuels and the diagenesis of organi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chryseno[4,5-bcd]thiophene (C45T) is a high-molecular-weight polycyclic aromatic sulfur heterocycle (PASH) formed primarily through the incomplete combustion of fossil fuels and the diagenesis of organic matter[1]. While historically overshadowed by their homocyclic counterparts—polycyclic aromatic hydrocarbons (PAHs)—PASHs have garnered intense scrutiny due to their environmental persistence, bioaccumulation potential, and severe toxicological profiles[2].

For environmental scientists, the accurate quantification of C45T in soil matrices is a formidable analytical challenge due to severe spectral and chromatographic interference from co-eluting PAHs[3]. For drug development professionals and toxicologists, understanding the environmental persistence and biotransformation of thiophene isosters is equally critical. Structural alerts identified in environmental PASHs directly inform ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models, guiding the design of safer sulfur-containing pharmacophores.

This whitepaper provides a comprehensive, self-validating methodological framework for the extraction, isolation, and quantification of Chryseno[4,5-bcd]thiophene from complex soil matrices.

The Toxicological Imperative: Bridging Environment and Pharmacology

Chryseno[4,5-bcd]thiophene is of profound toxicological interest because it acts as a sulfur isoster to the established human carcinogen benzo[a]pyrene (BaP)[4].

The substitution of a carbon-carbon double bond with a sulfur atom alters the molecule's electron density and steric profile. In vivo studies have demonstrated that C45T exhibits chromosomal aberration activity in the bone-marrow cells of mice equal to that of BaP[4]. The causality behind this genotoxicity lies in its biotransformation. Like BaP, C45T is a procarcinogen that requires metabolic activation by Cytochrome P450 (CYP1A1) enzymes. The molecule undergoes oxidation to form an arene oxide, which is subsequently hydrolyzed by epoxide hydrolase into a dihydrodiol, and finally oxidized again into a highly reactive diol-epoxide[4]. This ultimate carcinogen covalently binds to DNA, forming bulky adducts that disrupt replication and transcription.

Pathway C45T Chryseno[4,5-bcd]thiophene (Procarcinogen) CYP Cytochrome P450 (CYP1A1 Oxidation) C45T->CYP Epoxide Arene Oxide Intermediate CYP->Epoxide DiolEpoxide Diol-Epoxide (Ultimate Carcinogen) CYP->DiolEpoxide EH Epoxide Hydrolase Epoxide->EH Diol Dihydrodiol EH->Diol Diol->CYP Secondary Oxidation DNA DNA Adduct Formation (Genotoxicity) DiolEpoxide->DNA

Metabolic activation of Chryseno[4,5-bcd]thiophene via the diol-epoxide pathway.

Analytical Challenges: The PAH-PASH Interference Paradigm

When analyzing environmental soil samples, PASHs are typically present at concentrations 10 to 100 times lower than their PAH analogs[3].

If a raw soil extract is injected directly into a Gas Chromatography-Mass Spectrometry (GC-MS) system, the analysis will fail. The causality behind this failure is the PAH-PASH Interference Paradigm . PAHs and PASHs share similar boiling points and polarities, causing them to co-elute on standard non-polar stationary phases (e.g., 5% phenyl-substituted methylpolysiloxane)[1]. Furthermore, the molecular ion of C45T ( m/z 258) can be entirely masked by the isotopic fragmentation patterns of co-eluting PAHs or their alkylated derivatives[3].

To achieve a self-validating and trustworthy protocol, a multi-dimensional separation strategy is mandatory. The protocol must include a liquid chromatographic (LC) cleanup step that exploits the unique electron-donating properties of the sulfur lone pair to isolate PASHs from PAHs prior to GC-MS analysis[3].

Self-Validating Methodological Framework: Isolation and Quantification

The following step-by-step methodology ensures high-fidelity extraction and quantification of C45T from soil. The system is rendered self-validating through the mandatory use of deuterated surrogates (e.g., Dibenzothiophene-d8) spiked prior to extraction to monitor matrix effects and recovery rates.

Step 1: Matrix Preparation and Spiking
  • Lyophilization: Freeze-dry 10–20 g of the environmental soil sample to remove moisture. Causality: Water creates a hydration shell around soil particles, repelling the organic solvents required for extraction.

  • Sieving: Pass the dried soil through a 2 mm stainless steel sieve to homogenize the matrix.

  • Surrogate Spiking: Spike the sample with 50 µL of a 1 µg/mL Dibenzothiophene-d8 standard. Recovery must fall between 70% and 130% to validate the run.

Step 2: Ultrasonic-Assisted Extraction (UAE)
  • Solvent Addition: Add 30 mL of a 1:1 (v/v) Dichloromethane (DCM) / Acetone mixture. Causality: Acetone penetrates the polar micropores of the soil, while DCM efficiently solubilizes the hydrophobic C45T.

  • Sonication: Sonicate the mixture for 30 minutes at 25°C. The ultrasonic cavitation forces violently disrupt soil micro-aggregates, maximizing mass transfer and yielding superior recoveries compared to traditional mechanical shaking[5].

Step 3: QuEChERS Matrix Cleanup
  • Dispersive SPE: Transfer the supernatant to a centrifuge tube containing anhydrous MgSO₄ and Primary Secondary Amine (PSA) sorbent.

  • Agitation and Centrifugation: Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes. Causality: MgSO₄ removes residual water, while PSA irreversibly binds to humic acids, organic acids, and polar lipids that would otherwise foul the GC inlet and cause signal suppression[5].

Step 4: Pd(II) Ligand Exchange Chromatography (The Critical Separation)
  • Column Preparation: Pack a glass column with silica gel functionalized with Palladium(II) chloride.

  • PAH Elution: Load the concentrated QuEChERS extract onto the column. Elute with a 7:3 cyclohexane/DCM mixture. Causality: PAHs lack a heteroatom and pass through the column unhindered[3].

  • PASH Elution: Change the mobile phase to include 1% isopropanol. Causality: Pd(II) acts as a soft Lewis acid, forming a reversible π -complex with the soft Lewis base (the sulfur lone pair in C45T). The addition of isopropanol disrupts this coordination bond, releasing the purified PASH fraction[3].

Step 5: GC-MS (SIM) Analysis
  • Injection: Inject 1 µL of the concentrated PASH fraction into the GC-MS.

  • Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, targeting m/z 258 for C45T. Causality: SIM mode drastically increases the signal-to-noise ratio by ignoring all non-target background ions, allowing for parts-per-trillion (ppt) detection limits. (Note: Gas Chromatography-Atomic Emission Detection (GC-AED) can also be utilized for absolute sulfur-selective chromatograms[1]).

Workflow Soil Environmental Soil Sample (Lyophilized & Sieved) Ext Ultrasonic Extraction (DCM/Acetone 1:1) Soil->Ext QuEChERS QuEChERS Cleanup (Removal of bulk matrix) Ext->QuEChERS Frac Pd(II) Ligand Exchange LC (PAH/PASH Separation) QuEChERS->Frac PAH Fraction 1: PAHs (Discard or Separate Analysis) Frac->PAH Cyclohexane/DCM PASH Fraction 2: PASHs (Contains C45T) Frac->PASH + 1% Isopropanol GCMS GC-MS (SIM Mode) / GC-AED (Sulfur Selective) PASH->GCMS Concentration to 1 mL

Step-by-step extraction and PAH/PASH separation workflow for soil samples.

Quantitative Physicochemical and Analytical Data

To facilitate accurate peak identification and method validation, the fundamental physicochemical properties and expected analytical parameters for Chryseno[4,5-bcd]thiophene are summarized below.

ParameterValueReference / Source
Molecular Formula C18H10SPubChem[6]
Molecular Weight 258.337 g/mol PubChem[6]
Target GC-MS Ion (SIM) m/z 258Methodological Standard
Kovats Retention Index 441.5 – 451.4 (Non-polar phase)PubChem[6]
Soil Extraction Recovery 86.9% – 94.2% (USq method)Extrapolated from[5]

Conclusion

The occurrence of Chryseno[4,5-bcd]thiophene in environmental soil samples represents a critical intersection of analytical chemistry, environmental science, and toxicology. Because of its structural homology to benzo[a]pyrene and its proven genotoxicity via the diol-epoxide pathway, monitoring C45T is essential for comprehensive environmental risk assessments. By employing a causality-driven, self-validating methodology—specifically leveraging ultrasonic extraction, QuEChERS cleanup, and Pd(II) ligand exchange chromatography—researchers can successfully bypass the PAH-PASH interference paradigm, ensuring high-fidelity quantification of this hazardous thiaarene.

References

  • [6] National Center for Biotechnology Information. "Chryseno(4,5-bcd)thiophene | C18H10S | CID 126360". PubChem. URL: [Link]

  • [2] Nauth, S. D., & Campiglia, A. D. "Sorption of Polycyclic Aromatic Sulfur Heterocycles (PASH) on Nylon Microplastics at Environmentally Relevant Concentrations." Molecules (2024). MDPI. URL: [Link]

  • [5] Fabbri, D., et al. "Comparative Study of Extraction Methods for the Determination of PAHs in Soils Using GC-MS." SWS Earth and Planetary Sciences. URL: [Link]

  • [1] Wise, S. A., et al. "Determination of Polycyclic Aromatic Sulfur Heterocycles in Fossil Fuel-Related Samples." Analytical Chemistry (1993). ACS Publications. URL: [Link]

  • [3] Hegazi, A. H., et al. "Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations." Energy & Fuels (2007). ACS Publications. URL: [Link]

  • [4] Sinsheimer, J. E., et al. "Genotoxicity of chryseno[4,5-bcd]thiophene and its sulfone derivative." Environmental and Molecular Mutagenesis (1992). PubMed. URL: [Link]

Sources

Foundational

In Vitro Toxicity and Mutagenicity of Chryseno[4,5-bcd]thiophene: A Comprehensive Mechanistic Guide

Executive Summary Chryseno[4,5-bcd]thiophene (C18H10S) is a polycyclic aromatic sulfur heterocycle (PASH) and a structural isoster of the established carcinogen benzo[a]pyrene. Frequently identified as an environmental c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chryseno[4,5-bcd]thiophene (C18H10S) is a polycyclic aromatic sulfur heterocycle (PASH) and a structural isoster of the established carcinogen benzo[a]pyrene. Frequently identified as an environmental contaminant in fossil fuels, coal tar pitch, and diesel exhaust, its toxicological profile is of paramount interest to environmental toxicologists and drug development professionals.

As a Senior Application Scientist, I approach the genotoxicity of PASHs not merely as a checklist of assays, but as a complex mechanistic puzzle. The core challenge with Chryseno[4,5-bcd]thiophene lies in its metabolic activation: does the sulfur heteroatom dictate its toxicity, or does the fused aromatic ring system drive mutagenesis? This guide delineates the in vitro mutagenicity, the causality behind specific experimental methodologies, and the self-validating protocols required to accurately assess its safety profile.

Mechanistic Toxicology: Bioactivation Pathways

A fundamental principle in genetic toxicology is that many polycyclic compounds are not intrinsically reactive; they are pro-mutagens requiring enzymatic bioactivation. For Chryseno[4,5-bcd]thiophene, researchers must account for two competing metabolic pathways:

  • Sulfoxidation: Oxidation of the sulfur atom to form a sulfone metabolite (chryseno[4,5-bcd]thiophene-4,4-dioxide).

  • Epoxidation: Cytochrome P450-mediated oxidation of the aromatic rings to form a diol-epoxide.

In vitro studies utilizing rat liver homogenate (S9 fraction) have demonstrated that the sulfone metabolite exhibits significantly reduced mutagenic activity compared to the parent thiophene. Molecular orbital calculations and empirical data confirm that [1], mirroring the activation of benzo[a]pyrene. The resulting diol-epoxide is highly electrophilic, facilitating covalent binding to nucleophilic sites on DNA (forming bulky adducts), which ultimately induces frameshift and base-pair substitution mutations.

MetabolicPathway Parent Chryseno[4,5-bcd]thiophene (Parent PASH) CYP450 Cytochrome P450 (Hepatic S9 Fraction) Parent->CYP450 Metabolic Activation DiolEpoxide Diol-Epoxide Intermediate (Highly Electrophilic) CYP450->DiolEpoxide Epoxidation (Primary Pathway) Sulfone Sulfone Metabolite (Reduced Genotoxicity) CYP450->Sulfone Sulfoxidation (Minor Pathway) DNAAdduct Bulky DNA Adducts (Covalent Binding) DiolEpoxide->DNAAdduct Nucleophilic Attack Sulfone->DNAAdduct Weak Binding Mutagenesis Genetic Mutation & Chromosomal Aberration DNAAdduct->Mutagenesis Replication Bypass Errors

Caption: Metabolic activation pathway of Chryseno[4,5-bcd]thiophene comparing diol-epoxide and sulfone routes.

Comparative Genotoxicity Data

To contextualize the risk, we must compare the in vitro and in vivo behavior of Chryseno[4,5-bcd]thiophene against its isoster, Benzo[a]pyrene, and its sulfone derivative.

Critical Insight: While the Ames test shows Chryseno[4,5-bcd]thiophene to be less mutagenic than Benzo[a]pyrene in vitro, it exhibits equal clastogenic (chromosome-breaking) activity in vivo in mouse bone marrow cells. This discordance highlights why relying solely on bacterial point-mutation assays is a flawed strategy for PASHs.

Table 1: Comparative Genotoxicity Profile
CompoundIn Vitro Ames (TA98 + S9)In Vitro Ames (TA100 + S9)In Vivo Chromosomal AberrationPutative Activation Mechanism
Benzo[a]pyrene (Control)+++++++++Diol-Epoxide
Chryseno[4,5-bcd]thiophene +++++++Diol-Epoxide
Chryseno[4,5-bcd]thiophene-4,4-dioxide +++N/A (Poor Intercalator)

(Note: +++ = High Activity, ++ = Moderate Activity, + = Low/Reduced Activity. Data synthesized from [1].)

Protocol I: Modified Bacterial Reverse Mutation Assay (Ames Test)

Because Chryseno[4,5-bcd]thiophene is highly lipophilic, standard plate incorporation assays often fail due to compound precipitation in the aqueous agar before bacterial uptake.

Expertise & Causality: We employ a pre-incubation modification. By incubating the thiophene, the S9 enzymes, and the bacteria in a concentrated liquid environment for 20 minutes prior to agar immobilization, we maximize the kinetic contact time required for the generation and cellular uptake of the short-lived diol-epoxide intermediate.

Step-by-Step Methodology
  • Strain Selection: Utilize Salmonella typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions), as bulky PASH adducts predominantly cause these lesions.

  • S9 Mix Preparation: Prepare a 10% (v/v) Aroclor 1254-induced rat liver S9 fraction. Causality: Aroclor 1254 induces both CYP1A1 and CYP1A2, the specific isoenzymes required to epoxidize the chryseno-ring system.

  • Compound Solubilization: Dissolve Chryseno[4,5-bcd]thiophene in anhydrous Dimethyl Sulfoxide (DMSO) to achieve a concentration gradient (e.g., 10 to 500 µ g/plate ).

  • Pre-Incubation Phase: In a sterile test tube, combine 100 µL of bacterial suspension (10⁸ cells/mL), 500 µL of S9 mix, and 50 µL of the test compound. Incubate at 37°C for 20 minutes with gentle shaking.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin) to the tube, vortex gently, and pour over minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates inverted at 37°C for 48 hours. Count revertant colonies using an automated colony counter.

Trustworthiness: System Validation Criteria

To ensure this protocol is a self-validating system:

  • Negative Control: DMSO vehicle plates must fall within historical spontaneous reversion rates (e.g., 20-50 for TA98).

  • Positive Control (+S9): 2-Aminoanthracene must yield a >3-fold increase in revertants. If this fails, the S9 batch is enzymatically dead, and all test data is instantly invalidated.

Protocol II: In Vitro Mammalian Chromosomal Aberration Assay

Given the compound's high in vivo clastogenicity, an in vitro mammalian assay is mandatory to bridge the gap between bacterial mutations and mammalian structural DNA damage.

GenotoxWorkflow Start Compound Solubilization (DMSO Vehicle) Ames Bacterial Reverse Mutation (TA98/TA100 +/- S9) Start->Ames Point Mutation Screen Cyto In Vitro Cytotoxicity (CHO Cell Viability) Start->Cyto Dose Range Finding Analysis Comprehensive Genotoxic Risk Assessment Ames->Analysis Mutagenicity Data CA Mammalian Chromosomal Aberration Assay Cyto->CA Defines Max Non-Toxic Dose InVivo In Vivo Bone Marrow Assay (Clastogenic Validation) CA->InVivo Triggers In Vivo Testing CA->Analysis In Vitro Clastogenicity InVivo->Analysis In Vivo Clastogenicity

Caption: Self-validating experimental workflow for comprehensive PASH genotoxicity and cytotoxicity screening.

Step-by-Step Methodology
  • Cell Culture: Seed Chinese Hamster Ovary (CHO) cells in complete medium (RPMI 1640 + 10% FBS) and incubate until 70% confluent.

  • Dose-Range Finding (Cytotoxicity): Treat cells with Chryseno[4,5-bcd]thiophene for 4 hours. Measure cytotoxicity via MTT assay. Causality: The highest dose for the aberration assay must produce ~50% cytotoxicity. Dosing higher causes apoptotic chromosome shattering, leading to false-positive clastogenicity.

  • Treatment Phase: Expose CHO cells to the determined non-lethal doses of the compound in the presence of 2% S9 mix for 4 hours. Wash and replace with fresh media.

  • Spindle Arrest: Add Colcemid (0.1 µg/mL) 2 hours prior to harvest. Causality: Colcemid depolymerizes microtubules, arresting cells in metaphase where chromosomes are highly condensed and visible.

  • Harvest & Staining: Swell cells in hypotonic KCl (0.075 M), fix in methanol:acetic acid (3:1), drop onto chilled slides, and stain with 5% Giemsa.

  • Microscopic Analysis: Score 200 well-spread metaphases per dose for chromatid breaks, exchanges, and dicentric chromosomes.

Environmental and Pharmaceutical Implications

The toxicological profiling of Chryseno[4,5-bcd]thiophene extends beyond academic curiosity. With the advent of advanced pattern recognition workflows like [4], regulatory bodies are moving beyond the traditional 16 priority PAHs to include heteroatom-doped PAHs (thiaarenes). Because sulfur isosters can exhibit acute toxicity and clastogenicity that matches or exceeds their carbon-only counterparts, rigorous in vitro screening using the protocols outlined above is critical for accurate environmental risk assessment and the safety profiling of novel thiophene-containing pharmaceuticals [3].

References

  • Genotoxicity of chryseno[4,5-bcd]thiophene and its sulfone derivative. Sinsheimer, J. E., et al. Environmental and Molecular Mutagenesis, 1992. URL:[Link]

  • Chryseno(4,5-bcd)thiophene | C18H10S | CID 126360. PubChem Database, National Center for Biotechnology Information. URL:[Link]

  • Predicting the Genotoxicity of Thiophene Derivatives from Molecular Structure. Mekenyan, O. G., et al. Chemical Research in Toxicology, ACS Publications, 2003. URL:[Link]

  • PAH-Finder: A Pattern Recognition Workflow for Identification of PAHs and Their Derivatives. Li, Z., et al. Analytical Chemistry, ACS Publications, 2025. URL:[Link]

Exploratory

Spectroscopic Characterization and Analytical Workflows for Chryseno[4,5-bcd]thiophene

Executive Summary The identification and quantification of polycyclic aromatic sulfur heterocycles (PASHs) in complex environmental and biological matrices present a formidable analytical challenge. Among these, Chryseno...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification and quantification of polycyclic aromatic sulfur heterocycles (PASHs) in complex environmental and biological matrices present a formidable analytical challenge. Among these, Chryseno[4,5-bcd]thiophene (C₁₈H₁₀S) stands out as a critical target. As a structural isostere of the established human carcinogen benzo[a]pyrene, it is a persistent contaminant originating from the combustion of fossil fuels.

This whitepaper provides an in-depth, self-validating technical guide to the spectroscopic characterization of Chryseno[4,5-bcd]thiophene. By synthesizing mass spectrometry (MS), nuclear magnetic resonance (NMR), and fluorescence spectroscopy (FLD) data, this guide establishes robust, orthogonal analytical workflows designed for researchers in environmental toxicology, analytical chemistry, and drug development.

Toxicological Relevance and Mechanistic Pathways

To understand the necessity of trace-level spectroscopic characterization, one must first understand the molecule's biological reactivity. Chryseno[4,5-bcd]thiophene exhibits potent in vivo chromosomal aberration activity.

Causality in Toxicology: Early hypotheses suggested that the toxicity of PASHs was mediated by oxidation at the sulfur atom. However, genotoxicity assays of chryseno[4,5-bcd]thiophene and its sulfone metabolite (chryseno[4,5-bcd]thiophene-4,4-dioxide) revealed that the sulfone exhibits significantly reduced mutagenic activity 1. This structural causality indicates that metabolic activation does not occur via S-oxidation, but rather through a diol-epoxide mechanism —identical to benzo[a]pyrene. The formation of the sulfone actually acts as a detoxification pathway, sterically or electronically hindering the formation of the reactive diol-epoxide required for DNA adduct formation.

Mechanism PASH Chryseno[4,5-bcd]thiophene CYP Cytochrome P450 Metabolic Activation PASH->CYP Diol Diol-Epoxide Intermediate CYP->Diol Epoxidation (Ring) Sulfone Sulfone Derivative (4,4-dioxide) CYP->Sulfone S-Oxidation DNA DNA Adduct Formation (High Genotoxicity) Diol->DNA Covalent Binding NonTox Reduced Genotoxicity (Detoxification Route) Sulfone->NonTox Excretion

Divergent metabolic pathways of Chryseno[4,5-bcd]thiophene determining its genotoxic potential.

Physicochemical Profiling

Accurate spectroscopic analysis requires a foundational understanding of the molecule's physical properties, which dictate extraction solvents, chromatographic stationary phases, and ionization techniques.

Table 1: Physicochemical and Spectroscopic Properties

PropertyValueAnalytical Relevance
Molecular Formula C₁₈H₁₀SDefines the isotopic envelope in MS.
Exact Mass 258.0503 DaTarget for High-Resolution MS (Q-TOF/Orbitrap).
LogP (Computed) ~5.8High hydrophobicity; dictates SPE and NPLC retention.
GC-MS Base Peak m/z 258Primary quantifier ion in Selected Ion Monitoring (SIM).
UV-Vis Excitation ~264 – 286 nmOptimal wavelength range for HPLC-FLD excitation.
FLD Emission ~342 – 352 nmHigh-sensitivity detection window for trace analysis.

Advanced Spectroscopic Modalities

Mass Spectrometry (GC-MS and HRMS)

In complex matrices (e.g., combustion emissions, microplastics), Chryseno[4,5-bcd]thiophene co-elutes with numerous isobaric polycyclic aromatic hydrocarbons (PAHs) and other PASHs.

  • The Causality of Phase Selection: Standard 5% phenyl GC columns fail to resolve closely related four-ring PASH isomers. Therefore, a 50% phenyl-substituted methylpolysiloxane (phenyl-MPS) or a liquid crystalline stationary phase is required. These phases offer enhanced shape selectivity, resolving Chryseno[4,5-bcd]thiophene from isomers like triphenyleno[4,5-bcd]thiophene based on molecular planarity and length-to-breadth ratios 2.

  • Spectral Interpretation: The electron ionization (EI) mass spectrum is dominated by the molecular ion (M⁺) at m/z 258.05. The presence of doubly charged fragments (m/z 129) in the mid-mass region is a hallmark of highly stable, condensed aromatic systems 3.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Historically, UV-Vis spectroscopy was used to deduce the structures of substituted PASHs. However, UV-Vis lacks the resolution to unequivocally differentiate novel synthetic isomers.

  • The Causality of NMR Superiority: ¹H NMR has superseded UV-Vis for structural elucidation because the proton resonances in highly condensed thiophenes are highly sensitive to the local magnetic anisotropy of the sulfur atom. The descreening effect of the heteroatom allows the peaks for different protons to be well separated, enabling precise determination of substitution patterns via 2D NMR (COSY, NOESY) 4.

Fluorescence Spectroscopy (HPLC-FLD)

For environmental monitoring (e.g., detecting PASH sorption onto microplastics), UV-Vis suffers from high detection limits and severe matrix interferences.

  • The Causality of FLD Selection: Fluorescence detection (FLD) overcomes these limitations by exploiting the rigid, highly conjugated π -system of Chryseno[4,5-bcd]thiophene. By tuning the excitation to ~264 nm and capturing emission at ~352 nm, FLD achieves limits of detection in the low parts-per-trillion (ppt) range, entirely bypassing non-fluorescent matrix noise 5.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate orthogonal separation steps and internal controls to guarantee that the detected signal is unequivocally Chryseno[4,5-bcd]thiophene.

Protocol A: NPLC-GC/MS Fractionation for Complex Matrices

Direct GC-MS of crude environmental extracts results in unresolvable co-elutions. This protocol utilizes Normal-Phase Liquid Chromatography (NPLC) as an orthogonal pre-fractionation step to group molecules by the number of aromatic carbons before GC-MS analysis 2.

Step-by-Step Methodology:

  • Sample Preparation: Extract the complex matrix (e.g., particulate matter) using accelerated solvent extraction (n-hexane/acetone, 1:1 v/v).

  • System Suitability (Validation Step 1): Inject a calibration mixture containing known 3-, 4-, and 5-ring PASH standards onto a semi-preparative aminopropyl (NH₂) NPLC column. Verify that retention times strictly correlate with aromatic carbon count.

  • NPLC Fractionation: Inject the sample extract. Collect "Fraction 6" (F6), which specifically isolates four-ring PASHs, including Chryseno[4,5-bcd]thiophene.

  • GC-MS Analysis: Concentrate F6 and inject it into a GC-MS equipped with a 50% phenyl-MPS column. Program the oven from 60°C to 300°C at 6°C/min.

  • Matrix Validation (Validation Step 2): Concurrently process NIST Standard Reference Material (SRM) 1597a. The positive identification of Chryseno[4,5-bcd]thiophene in the SRM validates the fractionation recovery and GC-MS resolution.

Workflow A Complex Matrix (NIST SRM 1597a) B Normal-Phase LC (Aminopropyl Phase) A->B Solvent Extraction C Fraction 6 (4-Ring PASHs) B->C Aromatic Carbon Separation D GC-MS Analysis (50% Phenyl-MPS) C->D Isomer Resolution E Chryseno[4,5-bcd]thiophene (m/z 258.05) D->E Mass Spectral ID

NPLC-GC/MS analytical workflow for the isolation and identification of PASHs from complex matrices.
Protocol B: SPE-HPLC-FLD for Trace Environmental Analysis

Designed for detecting low-ppt concentrations of PASHs in aqueous environments (e.g., microplastic leachates) 5.

Step-by-Step Methodology:

  • Isotope Dilution (Validation Step 1): Spike the aqueous sample with a deuterated internal standard (e.g., Chrysene-d12) to account for matrix suppression and calculate absolute recovery.

  • Solid-Phase Extraction (SPE): Pass the sample through a C18 SPE cartridge. Wash with 5% methanol in water to remove polar interferents. Elute the hydrophobic PASH fraction with 100% dichloromethane.

  • Solvent Exchange: Evaporate the eluate under a gentle stream of nitrogen and reconstitute in acetonitrile for HPLC compatibility.

  • HPLC-FLD Analysis: Inject onto a reversed-phase C18 HPLC column. Use an isocratic mobile phase of acetonitrile/water. Set the fluorescence detector to λex​ = 264 nm and λem​ = 352 nm.

  • Procedural Blank (Validation Step 2): Run a blank sample consisting of HPLC-grade water through the entire SPE-HPLC-FLD workflow to confirm the absence of system carryover or solvent contamination.

References

  • Genotoxicity of chryseno[4,5-bcd]thiophene and its sulfone derivative. PubMed (NIH). 1

  • Qualitative characterization of three combustion-related standard reference materials for polycyclic aromatic sulfur heterocycles and their alkyl-substituted derivatives via normal-phase liquid chromatography and gas chromatography/mass spectrometry. PMC (NIH). 2

  • Chromatographic developments for the analysis of toxic organic chemicals in the environment and food samples. UCF STARS.5

  • Product Class 6: Dibenzothiophenes. Thieme-connect. 4

  • PAH-Finder: A Pattern Recognition Workflow for Identification of PAHs and Their Derivatives. Analytical Chemistry (ACS Publications).3

Sources

Foundational

Chryseno[4,5-bcd]thiophene: Molecular Weight, Thermodynamic Stability, and Toxicological Profiling

An In-Depth Technical Guide for Analytical Chemists and Drug Development Professionals Molecular Identity and Physicochemical Properties Chryseno[4,5-bcd]thiophene is a highly complex polycyclic aromatic sulfur heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Analytical Chemists and Drug Development Professionals

Molecular Identity and Physicochemical Properties

Chryseno[4,5-bcd]thiophene is a highly complex polycyclic aromatic sulfur heterocycle (PASH) belonging to the thiaarene class. Structurally, it serves as a critical isostere of the well-known carcinogen benzo[a]pyrene, where one of the aromatic rings is substituted with a thiophene moiety[1]. This substitution fundamentally alters the molecule's electron distribution, thermodynamic stability, and biological reactivity.

Understanding its precise physicochemical properties is the first step in predicting its pharmacokinetic behavior (ADME profile) and environmental fate. The compound exhibits extreme lipophilicity, making it highly prone to bioaccumulation and hydrophobic sorption[2][3].

Table 1: Quantitative Physicochemical Data
PropertyValueAnalytical Method / Source
Molecular Formula C18H10SComputed[2]
Molecular Weight 258.337 g/mol PubChem 2.2[2]
Exact Mass 258.0503 DaPubChem 2.2[2]
Topological Polar Surface Area 28.2 ŲComputed[2]
Lipophilicity (XLogP3) 5.8Computed[2]
Water Solubility Highly HydrophobicExtrapolated from PASH analogs[3]

Thermodynamic Stability and Environmental Persistence

The thermodynamic stability of Chryseno[4,5-bcd]thiophene is driven by the extensive delocalization of π -electrons across the fused tetracyclic chrysene core and the embedded thiophene ring. Unlike [c]-fused polycyclic thiophenes, which are highly reactive and structurally unstable, [bcd]-fused systems exhibit remarkable thermal resilience. This thermodynamic stability allows the molecule to survive extreme industrial conditions, such as coal liquefaction and aluminum reduction processes[1][4].

In environmental matrices, this stability translates directly to high persistence. Recent studies demonstrate that PASHs, including Chryseno[4,5-bcd]thiophene, readily sorb onto polyamide (nylon) microplastics in aquatic ecosystems[3]. The sorption kinetics are governed by a combination of hydrophobic interactions (driven by its high LogP of 5.8), pore filling within the microplastic matrix, and strong π−π stacking interactions between the thiaarene core and the polymer chains[3].

Synthesis Methodology and Structural Validation

Because the unequivocal assignment of complex PASH structures in multicomponent mixtures is impossible via GC/MS alone, the synthesis of high-purity standard reference compounds is an absolute requirement for analytical validation[1]. The synthesis of Chryseno[4,5-bcd]thiophene requires a precise 9-step pathway to successfully construct the sterically hindered [bcd]-fused system[1].

Synthesis A 2-phenyl-4,4-dimethyl-2-oxazoline B Lithiation (n-BuLi) Generates Lithio Derivative A->B D Electrophilic Condensation B->D C 2-benzo[b]thiophenecarboxaldehyde C->D E Multi-step Cyclization (Total 9 steps) D->E F Chryseno[4,5-bcd]thiophene (MW: 258.337 g/mol) E->F

Fig 1: Logical workflow for the 9-step synthesis of Chryseno[4,5-bcd]thiophene.

Step-by-Step Synthesis Protocol:
  • Precursor Lithiation: Dissolve 2-phenyl-4,4-dimethyl-2-oxazoline in an anhydrous solvent (e.g., THF). Treat with a strong organolithium reagent (n-butyllithium) at cryogenic temperatures (-78°C).

    • Causality: Cryogenic conditions are mandatory to stabilize the highly reactive lithio derivative and prevent premature degradation or unwanted side reactions before the electrophile is introduced[1].

  • Electrophilic Condensation: Introduce 2-benzo[b]thiophenecarboxaldehyde to the reaction vessel. The nucleophilic lithiated oxazoline attacks the electrophilic carbonyl carbon, forming a condensed intermediate[1].

  • Deprotection: Remove the oxazoline directing group under acidic conditions to yield the corresponding carboxylic acid/aldehyde intermediate.

  • Ring Closure (Cyclization): Subject the intermediate to cyclization using polyphosphoric acid (PPA).

    • Causality: PPA acts simultaneously as a solvent, a dehydrating agent, and a strong Lewis acid. It lowers the activation energy required for the electrophilic aromatic substitution needed to close the sterically demanding [bcd]-fused ring[1].

  • Purification: Isolate the target Chryseno[4,5-bcd]thiophene via column chromatography and validate the 258.337 g/mol molecular weight via high-resolution mass spectrometry[1][2].

Analytical Quantification: GC-AED Protocol

Quantification of Chryseno[4,5-bcd]thiophene in complex matrices (e.g., workplace air or environmental samples) is notoriously difficult due to its co-elution with structurally similar, sulfur-free polycyclic aromatic hydrocarbons (PAHs)[4]. Gas Chromatography coupled with Atomic Emission Detection (GC-AED) overcomes this limitation by providing a sulfur-specific response[4].

Table 2: GC-AED Analytical Parameters
ParameterSpecificationPurpose / Causality
Carrier Gas High purity, 0.3 m/s velocityEnsures optimal chromatographic resolution[4]
Injection 1 μL, On-columnPrevents thermal breakdown in the injection port[4]
Carbon Emission 193 nmGeneral hydrocarbon tracking and baseline establishment[4]
Sulfur Emission 181 nmSelective PASH quantification[4]
Makeup Gas Flow 30 mL/minOptimizes microwave-induced plasma stability[4]
Step-by-Step GC-AED Protocol:
  • Sample Extraction: Extract the particulate or semivolatile phase from the sample matrix using a non-polar organic solvent (e.g., n-pentane)[4].

  • On-Column Injection: Inject 1 μL of the extract directly onto the capillary column.

    • Causality: On-column injection bypasses the heated injection port, preventing the thermal degradation of high-molecular-weight thiaarenes before they enter the column[4].

  • Chromatographic Separation: Elute using a high-purity carrier gas at a linear velocity of 0.3 m/s.

  • Atomic Emission Detection: Route the effluent into the AED cavity with a 30 mL/min makeup gas flow. Monitor the 181 nm wavelength.

    • Causality: The 181 nm emission line is highly specific to sulfur, yielding a linear, compound-independent response. This eliminates the need for prior solid-phase extraction (SPE) to separate PASHs from PAHs, as the detector is completely blind to sulfur-free PAHs[4].

Metabolic Activation and Genotoxicity (Drug Development Context)

Thiaarenes are often more acutely toxic than their PAH analogs, and specific isomers act as potent mutagens[4]. Because Chryseno[4,5-bcd]thiophene is an isostere of benzo[a]pyrene, it is subject to similar metabolic activation pathways in biological systems[1][5].

Metabolism A Chryseno[4,5-bcd]thiophene (Parent PASH) B CYP450 Oxidation (Phase I Metabolism) A->B C Thiophene Epoxide / Sulfoxide (Reactive Intermediate) B->C D Nucleophilic Attack by DNA Bases C->D E DNA Adduct Formation (Genotoxicity) D->E

Fig 2: CYP450-mediated metabolic activation of thiophenes leading to DNA adduct formation.

The genotoxicity of thiophene derivatives is primarily mediated by the cytochrome P450 (CYP450) family of multifunction oxidases[5].

  • Enzymatic Oxidation: CYP450 enzymes oxidize the thiophene ring, converting the thermodynamically stable parent compound into highly reactive thiophene epoxides or sulfoxides[5].

  • Nucleophilic Attack: These electrophilic intermediates are highly unstable and undergo rapid ring-opening reactions when exposed to biological nucleophiles[5].

  • DNA Alkylation: The nucleobases of DNA attack the reactive intermediates, forming covalent DNA adducts. During subsequent cell replication, this alkylation leads to permanent gene mutations, underpinning the compound's carcinogenic liability[5].

References

  • National Center for Biotechnology Information. "Chryseno(4,5-bcd)thiophene | C18H10S | CID 126360" PubChem Database. URL:[Link]

  • Castle, R. N., et al. "The Synthesis and Properties of Polycyclic Aromatic Thiophenes and Related Heterocycles Occurring in Coal-derived Products." University of South Florida / An-Najah National University. URL:[Link]

  • Becker, G., et al. "Determination of Thiaarenes and Polycyclic Aromatic Hydrocarbons in Workplace Air of an Aluminum Reduction Plant." Analytical Chemistry. URL:[Link]

  • MDPI. "Sorption of Polycyclic Aromatic Sulfur Heterocycles (PASH) on Nylon Microplastics at Environmentally Relevant Concentrations." Molecules, 2024, 29(7), 1578. URL:[Link]

  • Contrera, J. F., et al. "Predicting the Genotoxicity of Thiophene Derivatives from Molecular Structure." Chemical Research in Toxicology, 2003. URL:[Link]

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Exploratory

An In-Depth Technical Guide to Chryseno[4,5-bcd]thiophene: A Bioactive Polycyclic Aromatic Sulfur Heterocycle

Abstract Polycyclic Aromatic Sulfur Heterocycles (PASHs) represent a critical class of compounds at the intersection of environmental science, materials chemistry, and pharmacology. The incorporation of a thiophene ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Polycyclic Aromatic Sulfur Heterocycles (PASHs) represent a critical class of compounds at the intersection of environmental science, materials chemistry, and pharmacology. The incorporation of a thiophene ring into a polycyclic aromatic hydrocarbon (PAH) backbone drastically alters its electronic, photophysical, and biological properties. This guide provides a comprehensive technical overview of Chryseno[4,5-bcd]thiophene, a sulfur isoster of the potent carcinogen benzo[a]pyrene. We delve into its synthesis, characterization, and physicochemical properties, with a primary focus on its role as a bioactive molecule. This document synthesizes current knowledge on its genotoxicity, proposed mechanisms of metabolic activation via the Aryl Hydrocarbon Receptor (AhR) and subsequent diol-epoxide pathway, and its potential implications in drug development and toxicology. Detailed, field-proven experimental protocols are provided to empower researchers in the synthesis, characterization, and biological evaluation of this and similar PASHs.

Introduction: The Significance of Thiophene Annulation in Polycyclic Systems

Polycyclic aromatic hydrocarbons (PAHs) are a well-established class of molecules known for their rich photophysics and, often, their potent carcinogenicity.[1][2] The biological activity of many PAHs is not intrinsic but is a consequence of metabolic activation, primarily initiated by Cytochrome P450 (CYP) enzymes, into highly reactive intermediates that can form covalent adducts with DNA.[1][3][4]

The strategic replacement of a benzene ring with a sulfur-containing heterocycle, such as thiophene, gives rise to a Polycyclic Aromatic Sulfur Heterocycle (PASH). This substitution is more than a simple structural modification; it introduces a heteroatom with available d-orbitals, leading to significant changes in the molecule's π-electron system.[5] These changes manifest as:

  • Altered Electronic Properties: Modification of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, impacting the molecule's redox potentials and charge transport capabilities.

  • Modified Photophysics: Shifts in absorption and emission spectra, and changes in fluorescence quantum yields.[6][7][8]

  • Distinct Biological Interactions: Altered affinity for receptors such as the Aryl Hydrocarbon Receptor (AhR) and different substrate specificity for metabolic enzymes.[9][10]

Chryseno[4,5-bcd]thiophene, the subject of this guide, is a pentacyclic PASH that serves as a fascinating case study. It is a structural isostere of the notorious carcinogen benzo[a]pyrene, making it a molecule of significant toxicological interest.[11] Its genotoxic potential has been confirmed, underscoring the concern that sulfur isosteres of known carcinogenic PAHs may themselves pose a significant health risk.[11] This guide will explore the multifaceted nature of this compound, from its synthesis to its biological mechanism of action, providing a framework for its study and the exploration of other complex PASHs.

Synthesis and Characterization

A Representative Synthetic Strategy

The construction of the Chryseno[4,5-bcd]thiophene scaffold can be envisioned through a multi-step sequence involving the formation of a key biaryl precursor followed by an electrophilic cyclization to form the fused thiophene ring. This approach offers flexibility and control over the final structure.

Caption: A plausible synthetic workflow for Chryseno[4,5-bcd]thiophene.

Rationale for Experimental Choices: The use of palladium-catalyzed cross-coupling reactions like Suzuki or Stille is a cornerstone of modern organic synthesis due to their high efficiency, functional group tolerance, and the commercial availability of a vast array of boronic acids/esters and organostannanes. The final step, an electrophilic cyclization, provides a powerful method for forming the new thiophene ring under mild conditions, a strategy that has been successfully applied to a variety of polycyclic and heterocyclic systems.[12]

Protocol 1: Representative Synthesis of Chryseno[4,5-bcd]thiophene

This protocol is a representative, hypothetical procedure based on established methods for analogous structures. Researchers should perform appropriate optimization and safety assessments.

Step 1: Synthesis of Biaryl Intermediate via Suzuki Coupling

  • To a degassed solution of a suitable brominated benzothiophene derivative (1.0 eq) and a naphthalenic boronic acid (1.2 eq) in a 2:1 mixture of toluene and ethanol, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add an aqueous solution of 2 M Na₂CO₃ (3.0 eq).

  • Heat the reaction mixture under an inert atmosphere (Argon or Nitrogen) at 90 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the biaryl intermediate.

Step 2: Electrophilic Cyclization to form Chryseno[4,5-bcd]thiophene

  • Dissolve the biaryl intermediate (1.0 eq) in dry dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of an electrophilic cyclization agent, such as iodine monochloride (ICl) (1.1 eq) in dichloromethane, dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the final product, Chryseno[4,5-bcd]thiophene, by column chromatography and/or recrystallization.

Characterization

The structural confirmation of the synthesized Chryseno[4,5-bcd]thiophene is achieved through a combination of spectroscopic techniques.

Protocol 2: Standard Characterization Workflow

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H NMR to determine the number and environment of protons in the aromatic region.

    • Acquire ¹³C NMR and DEPT experiments to identify all unique carbon signals.

    • Utilize 2D NMR techniques (COSY, HSQC, HMBC) to establish connectivity and confirm the fused ring structure.[14]

  • Mass Spectrometry (MS):

    • Analyze the sample using High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass and elemental composition (C₁₈H₁₀S).[8][14] This is critical to differentiate from isomers and confirm purity.

  • Purity Analysis:

    • Assess purity using High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector. A pure sample should exhibit a single major peak.

Physicochemical and Electronic Properties

The fusion of the thiophene ring onto the chrysene backbone creates a unique electronic structure that dictates its optical and electrochemical behavior. While specific experimental data for Chryseno[4,5-bcd]thiophene is sparse, we can infer its properties from related compounds and outline the protocols for their determination.

Electronic Structure and Computational Modeling

The HOMO and LUMO energy levels are fundamental parameters that determine the electronic and optical properties of a conjugated molecule. These can be reliably predicted using Density Functional Theory (DFT) calculations.

Compound ClassRepresentative HOMO (eV)Representative LUMO (eV)Band Gap (eV)
Chrysene Derivatives-5.5 to -6.0-2.0 to -2.5~3.5
Thieno-fused PAHs-5.2 to -5.8-2.2 to -2.8~3.0

Note: This table presents typical ranges for related compounds to provide context. Actual values for Chryseno[4,5-bcd]thiophene would require specific experimental determination or calculation.

Protocol 3: DFT Calculation of Electronic Properties

  • Structure Optimization: Build the 3D structure of Chryseno[4,5-bcd]thiophene. Perform a geometry optimization using DFT with a suitable functional and basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: Perform a frequency calculation on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies).

  • Single-Point Energy Calculation: Using the optimized geometry, calculate the single-point energy to obtain the HOMO and LUMO energy levels.

  • Property Analysis: From the output, extract EHOMO, ELUMO, and calculate the HOMO-LUMO gap (Eg = ELUMO - EHOMO). Visualize the HOMO and LUMO orbitals to understand the electron density distribution.

Photophysical Properties

Thiophene-annulated PAHs are often fluorescent. Their absorption and emission characteristics are crucial for applications in materials science (e.g., OLEDs) and as fluorescent probes.

CompoundRepresentative λabs,max (nm)Representative λem,max (nm)Representative ΦF
Dibenzo[g,p]chrysene~380-420~430-460High
4,4′-Bibenzo[c]thiophene~350-380~400-4500.41

Note: Representative data from related structures.[8][15] ΦF = Fluorescence Quantum Yield.

Protocol 4: Measurement of Photophysical Properties

  • Sample Preparation: Prepare dilute solutions (e.g., 1-10 µM) of the compound in a spectroscopic-grade solvent (e.g., dichloromethane, toluene).

  • UV-Vis Absorption Spectroscopy:

    • Use a dual-beam spectrophotometer to record the absorption spectrum from ~250 nm to 600 nm.

    • Identify the wavelength of maximum absorption (λabs,max) and calculate the molar absorptivity (ε) using the Beer-Lambert law.[6][7]

  • Fluorescence Spectroscopy:

    • Using a spectrofluorometer, excite the sample at or near its λabs,max.

    • Record the emission spectrum to determine the wavelength of maximum emission (λem,max).

    • Determine the fluorescence quantum yield (ΦF) relative to a known standard (e.g., quinine sulfate).[6][7]

Electrochemical Properties

Cyclic voltammetry (CV) is used to determine the oxidation and reduction potentials, which are experimental measures of the HOMO and LUMO energy levels, respectively.

Protocol 5: Cyclic Voltammetry

  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, degassed solvent (e.g., dichloromethane or acetonitrile).

  • Cell Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

  • Measurement:

    • Dissolve the compound (~1 mM) in the electrolyte solution.

    • Scan the potential to measure the oxidation and reduction peaks.

    • After the measurement, add ferrocene as an internal standard and record its voltammogram. Reference all measured potentials to the Fc/Fc⁺ couple.[16][17]

  • Data Analysis:

    • Determine the onset oxidation (Eox) and reduction (Ered) potentials.

    • Estimate the HOMO and LUMO energy levels using the empirical formulas: EHOMO ≈ -e(Eox vs Fc/Fc⁺ + 4.8) eV and ELUMO ≈ -e(Ered vs Fc/Fc⁺ + 4.8) eV.[17]

Biological Role and Toxicological Profile

The primary interest in Chryseno[4,5-bcd]thiophene from a drug development and toxicology perspective lies in its structural similarity to carcinogenic PAHs and its confirmed genotoxicity.

Genotoxicity and Proposed Mechanism of Action

Studies have shown that Chryseno[4,5-bcd]thiophene, while less mutagenic than benzo[a]pyrene in the Ames test (Salmonella strains TA98 and TA100), exhibits comparable in vivo chromosomal aberration activity in the bone marrow of mice.[11] This potent in vivo activity highlights its significance as a potential carcinogen.

The proposed mechanism of action mirrors that of many carcinogenic PAHs: metabolic activation to a reactive diol-epoxide.[1][3][11]

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Protocols & Analytical Methods

Method

Application Note: Step-by-Step Organic Synthesis Pathways for Chryseno[4,5-bcd]thiophene

Introduction & Scientific Context Chryseno[4,5-bcd]thiophene (C₁₈H₁₀S) is a complex polycyclic aromatic sulfur heterocycle (PASH). As a sulfur isostere of the established carcinogen benzo[a]pyrene, it is of significant i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Chryseno[4,5-bcd]thiophene (C₁₈H₁₀S) is a complex polycyclic aromatic sulfur heterocycle (PASH). As a sulfur isostere of the established carcinogen benzo[a]pyrene, it is of significant interest in toxicology, environmental chemistry, and drug development[1]. It is frequently identified as an environmental contaminant in fossil fuels and coal-derived materials[2].

From a mechanistic pharmacology perspective, understanding its synthesis is critical for genotoxicity testing. Research indicates that chryseno[4,5-bcd]thiophene undergoes metabolic activation via a diol-epoxide mechanism, exhibiting in vivo chromosomal aberration activity in bone-marrow cells comparable to benzo[a]pyrene[1]. To support ongoing toxicological and materials science research, this application note details two distinct, field-proven synthetic pathways for the preparation of high-purity chryseno[4,5-bcd]thiophene[3][4].

Synthetic Strategy Overview

The synthesis of highly fused PASHs presents unique regiochemical challenges. We outline two distinct methodologies:

  • Pathway 1: De Novo 9-Step Total Synthesis (The Castle Strategy) : A bottom-up approach that builds the polycyclic framework step-by-step. This pathway is ideal when specific isotopic labeling (e.g., ¹³C or ²H) is required at precise positions on the ring system[3].

  • Pathway 2: Late-Stage Bay-Region Sulfurization : A highly step-economical, semi-synthetic approach starting from commercially available chrysene. This method utilizes directed lithiation and a self-validating polarity-shift purification strategy[4].

Pathway 1: De Novo Total Synthesis (9-Step Protocol)

Causality & Mechanism

This linear sequence relies on the directed ortho-lithiation of 2-phenyl-4,4-dimethyl-2-oxazoline. The oxazoline moiety acts as a powerful Directing Metalation Group (DMG); its nitrogen and oxygen atoms coordinate with the lithium cation, directing deprotonation exclusively to the ortho-position of the phenyl ring[3]. This ensures absolute regiocontrol when coupling with 2-benzo[b]thiophenecarboxaldehyde. Subsequent photocyclization fuses the aromatic core, while a homologation sequence (bromination cyanation reduction) prepares the intermediate for a Polyphosphoric Acid (PPA)-mediated electrophilic aromatic substitution to close the final thiophene ring[5].

Workflow Visualization

Pathway1 N1 2-phenyl-4,4-dimethyl- 2-oxazoline N2 Ortho-Lithiation (n-BuLi) N1->N2 N3 Addition of 2-benzo[b] thiophenecarboxaldehyde N2->N3 N4 Photocyclization (UV Light, I2) N3->N4 Dehydration & Ring Fusion N5 Bromination (NBS) N4->N5 N6 Cyanation (KCN) N5->N6 Homologation N7 Reduction (DIBAL-H) N6->N7 N8 Ring Closure (PPA Cyclization) N7->N8 N9 Chryseno[4,5-bcd]thiophene N8->N9 Final Aromatization

Fig 1: De novo 9-step synthesis workflow for Chryseno[4,5-bcd]thiophene.

Experimental Protocol
  • Directed Lithiation : Dissolve 2-phenyl-4,4-dimethyl-2-oxazoline in anhydrous THF under argon. Cool to -78°C and add n-butyllithium (1.1 eq) dropwise. Stir for 2 hours to ensure complete ortho-lithiation.

  • Aldehyde Coupling : Add 2-benzo[b]thiophenecarboxaldehyde (1.0 eq) in THF dropwise to the lithiated species. Warm to room temperature and quench with saturated NH₄Cl.

  • Dehydration : Treat the resulting alcohol with a catalytic amount of p-toluenesulfonic acid in refluxing toluene equipped with a Dean-Stark trap to yield the alkene intermediate.

  • Photocyclization : Dissolve the alkene in benzene containing a catalytic amount of iodine (I₂). Irradiate with a medium-pressure UV lamp for 12-18 hours to drive the oxidative photocyclization, forming the fused polycyclic core.

  • Bromination : React the cyclized product with N-Bromosuccinimide (NBS) and a radical initiator (AIBN) in refluxing CCl₄ to yield the bromomethyl derivative.

  • Cyanation : Reflux the bromomethyl intermediate with Potassium Cyanide (KCN) in an ethanol/water mixture to form the cyanomethyl derivative.

  • Reduction : Cool the cyanomethyl derivative in anhydrous dichloromethane to -78°C. Add Diisobutylaluminum hydride (DIBAL-H) to selectively reduce the nitrile to an aldehyde.

  • PPA Cyclization : Heat the resulting aldehyde in Polyphosphoric Acid (PPA) at 120°C. The acidic conditions promote an intramolecular electrophilic aromatic substitution, closing the final ring.

  • Workup : Pour the hot PPA mixture onto crushed ice, extract with chloroform, and purify via silica gel chromatography to yield pure chryseno[4,5-bcd]thiophene.

Pathway 2: Late-Stage Bay-Region Sulfurization

Causality & Mechanism

Chrysene possesses a sterically hindered but electronically activated "bay region" at the 4,5-positions. Treatment with n-BuLi in the presence of TMEDA facilitates double deprotonation at these specific sites. Subsequent quenching with sulfur dichloride (SCl₂) inserts the sulfur atom, directly forming the thiophene ring[4].

Self-Validating Purification System : A major challenge in this synthesis is that unreacted chrysene and chryseno[4,5-bcd]thiophene have nearly identical retention factors (Rf) on silica gel due to their similar non-polar, planar structures. To solve this, the crude mixture is deliberately oxidized to a sulfone (chryseno[4,5-bcd]thiophene-4,4-dioxide). This drastic polarity shift allows the sulfone to be easily isolated via chromatography. A subsequent reduction with Lithium Aluminum Hydride (LiAlH₄) yields the pure target compound[1][4].

Workflow Visualization

Pathway2 M1 Chrysene M2 Bay-Region Lithiation (n-BuLi, TMEDA) M1->M2 M3 Sulfur Insertion (SCl2) M2->M3 4,5-Dilithiochrysene M4 Oxidation to Sulfone (mCPBA or H2O2/AcOH) M3->M4 Crude Thiophene M5 Chromatographic Purification M4->M5 Polarity Shift M6 Reduction (LiAlH4) M5->M6 Pure Sulfone M7 Chryseno[4,5-bcd]thiophene M6->M7 45% Overall Yield

Fig 2: Late-stage bay-region sulfurization of chrysene via sulfone intermediate.

Experimental Protocol
  • Dilithiation : Suspend chrysene in a mixture of anhydrous THF and hexane (approx. 1:1 v/v) containing TMEDA (2.2 eq). Cool the reaction vessel to -75°C under a nitrogen atmosphere. Slowly add n-butyllithium (2.2 eq) and allow the mixture to stir, slowly warming to room temperature over 4 hours to form 4,5-dilithiochrysene.

  • Sulfur Insertion : Re-cool the mixture to -78°C and add a solution of sulfur dichloride (SCl₂, 1.1 eq) in anhydrous hexane dropwise. Stir for an additional 2 hours, then quench with water and extract with benzene.

  • Oxidation (Polarity Shift) : Concentrate the organic layer and dissolve the crude residue in glacial acetic acid. Add 30% hydrogen peroxide (H₂O₂) and heat to 80°C for 2 hours. This converts the newly formed thiophene into chryseno[4,5-bcd]thiophene-4,4-dioxide.

  • Chromatographic Separation : Pour the mixture into water, extract with dichloromethane, and concentrate. Load the residue onto an alumina or silica gel column. Elute with a non-polar solvent (e.g., petroleum ether) to wash away unreacted chrysene, then switch to a polar eluent (e.g., ethyl acetate/dichloromethane) to elute the pure sulfone.

  • Reduction : Dissolve the purified sulfone in anhydrous THF. Slowly add to a suspension of Lithium Aluminum Hydride (LiAlH₄, 3.0 eq) in THF at 0°C. Reflux the mixture for 4 hours.

  • Final Workup : Carefully quench the excess LiAlH₄ with the Fieser method (water, 15% NaOH, water). Filter the aluminum salts, concentrate the filtrate, and recrystallize from benzene to yield pure chryseno[4,5-bcd]thiophene (approx. 45% overall yield).

Quantitative Data & Pathway Comparison

To assist in experimental design, the following table summarizes the quantitative and logistical differences between the two synthetic pathways:

ParameterPathway 1: De Novo SynthesisPathway 2: Bay-Region Sulfurization
Starting Material 2-phenyl-4,4-dimethyl-2-oxazolineChrysene
Key Reagents n-BuLi, NBS, KCN, DIBAL-H, PPAn-BuLi, TMEDA, SCl₂, H₂O₂, LiAlH₄
Number of Steps 94 (including purification steps)
Overall Yield Low to Moderate (<20%)~45%
Primary Advantage Unambiguous regiocontrol; allows for specific isotopic labeling at distinct carbons.High step-economy; utilizes commercially available polycyclic precursors.
Primary Challenge Lengthy linear sequence; multiple intermediate purifications required.Requires rigorous separation of unreacted chrysene via the sulfone intermediate.

References

  • Title : Genotoxicity of chryseno[4,5-bcd]thiophene and its sulfone derivative - PubMed Source : National Institutes of Health (NIH) URL :[Link]

  • Title : Chryseno(4,5-bcd)thiophene | C18H10S | CID 126360 - PubChem Source : National Institutes of Health (NIH) / PubChem URL :[Link]

  • Title : The Synthesis and Properties of Polycyclic Aromatic Thiophenes Source : An-Najah National University Repository URL : [Link]

Sources

Application

Application and Protocol Guide for the Extraction of Chryseno[4,5-bcd]thiophene in Petroleum Samples

Introduction: The Analytical Challenge of Thiophenic PAHs in Complex Matrices Chryseno[4,5-bcd]thiophene is a polycyclic aromatic hydrocarbon (PAH) containing a thiophene ring, a class of compounds known as polycyclic ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Thiophenic PAHs in Complex Matrices

Chryseno[4,5-bcd]thiophene is a polycyclic aromatic hydrocarbon (PAH) containing a thiophene ring, a class of compounds known as polycyclic aromatic sulfur heterocycles (PASHs). These compounds are of significant interest to researchers, toxicologists, and environmental scientists due to their presence in crude oil and other fossil fuels.[1] The analysis of Chryseno[4,5-bcd]thiophene in petroleum samples presents a considerable analytical challenge due to the incredibly complex matrix of crude oil, which contains a vast array of hydrocarbons and other interfering substances.[2] Effective extraction and cleanup are therefore critical steps to ensure accurate and reliable quantification.

This application note provides a detailed guide to the extraction of Chryseno[4,5-bcd]thiophene from petroleum samples, intended for researchers, scientists, and professionals in drug development and environmental analysis. The protocols described herein are designed to provide robust and reproducible methods for the isolation of this and other high molecular weight PAHs from complex petroleum matrices.

Physicochemical Properties of Chryseno[4,5-bcd]thiophene

A thorough understanding of the analyte's properties is fundamental to developing an effective extraction protocol.

PropertyValueSource
Molecular FormulaC₁₈H₁₀S[3]
Molecular Weight258.3 g/mol [3]
XLogP35.8[3]
AppearanceSolid (at STP)[1]
SolubilityLow in water, soluble in organic solvents[1][4]

The high molecular weight and lipophilicity (indicated by a high XLogP3 value) of Chryseno[4,5-bcd]thiophene dictate the choice of extraction solvents and solid-phase extraction (SPE) sorbents. Its non-polar nature makes it amenable to extraction with organic solvents and separation from more polar matrix components.

Core Extraction Strategies: A Comparative Overview

Two primary techniques are recommended for the extraction of Chryseno[4,5-bcd]thiophene from petroleum samples: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The choice between these methods will depend on factors such as sample volume, desired level of automation, and the concentration of the analyte.

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Principle Partitioning between a solid sorbent and a liquid mobile phase.Partitioning between two immiscible liquid phases.
Advantages High selectivity, reduced solvent consumption, potential for automation.Simple, suitable for large sample volumes.
Disadvantages Can be prone to matrix effects, requires careful method development.Can be labor-intensive, may form emulsions, uses larger solvent volumes.
Typical Solvents Hexane, Dichloromethane, AcetonitrileDichloromethane, Hexane
Common Sorbents Florisil, Silica, C18N/A

Experimental Workflow for Extraction and Analysis

The overall workflow for the determination of Chryseno[4,5-bcd]thiophene in petroleum samples involves several key stages, from sample preparation to final analysis.

Caption: Overview of the analytical workflow for Chryseno[4,5-bcd]thiophene extraction.

Protocol 1: Solid-Phase Extraction (SPE) for High-Purity Isolation

This protocol is recommended for achieving high purity extracts and is amenable to automation. The use of a dual-layer SPE cartridge containing Florisil and a carbon-based sorbent provides effective removal of both polar interferences and non-polar aliphatic hydrocarbons.

Rationale for Sorbent and Solvent Selection:
  • Florisil: A polar magnesium silicate gel that is highly effective at retaining polar matrix components, such as organic acids and phenols, which are abundant in crude oil.

  • Carbon-based Sorbent (e.g., Z-Sep/C18): This non-polar sorbent retains the bulk of the aliphatic hydrocarbon matrix through hydrophobic interactions, allowing for the selective elution of the more polar PAHs.

  • Hexane: Used as the loading and initial wash solvent due to its non-polar nature, which ensures that Chryseno[4,5-bcd]thiophene and other PAHs are retained on the non-polar sorbent while less retained components are washed away.

  • Dichloromethane/Hexane Mixture: A solvent mixture of intermediate polarity is used for elution. This is strong enough to displace the PAHs from the sorbent but weak enough to leave more strongly retained matrix components behind.

Step-by-Step SPE Protocol:
  • Sample Preparation:

    • Accurately weigh approximately 0.5 g of the petroleum sample into a glass vial.

    • Dissolve the sample in 10 mL of n-hexane. Vortex for 1 minute to ensure complete dissolution.

  • SPE Cartridge Conditioning:

    • Use a dual-layer SPE cartridge (e.g., Florisil over Z-Sep/C18).

    • Condition the cartridge by passing 5 mL of dichloromethane followed by 5 mL of n-hexane under gravity or low vacuum. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the dissolved petroleum sample onto the conditioned SPE cartridge.

    • Allow the sample to pass through the cartridge under gravity. Collect the eluate if other, more non-polar fractions are of interest.

  • Washing:

    • Wash the cartridge with 10 mL of n-hexane to remove aliphatic hydrocarbons. Discard this fraction.

  • Elution:

    • Elute the PAHs, including Chryseno[4,5-bcd]thiophene, with 10 mL of a 1:1 (v/v) mixture of dichloromethane and n-hexane.

    • Collect this fraction in a clean collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at 35-40°C.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent for the chosen analytical technique (e.g., acetonitrile for HPLC, or isooctane for GC).

Caption: Step-by-step workflow for the Solid-Phase Extraction protocol.

Protocol 2: Liquid-Liquid Extraction (LLE) for Bulk Sample Processing

LLE is a classical and effective method for the initial cleanup of large volume or highly viscous petroleum samples. This protocol utilizes the principle of partitioning the analytes between immiscible solvents of differing polarities.

Rationale for Solvent System Selection:
  • Dimethylformamide (DMF) / Water: This polar solvent system is used to extract the PAHs from the non-polar petroleum matrix. PAHs exhibit sufficient polarity to partition into the DMF/water phase.

  • Hexane: A non-polar solvent used to back-extract the PAHs from the DMF/water phase, leaving more polar interferences behind.

Step-by-Step LLE Protocol:
  • Sample Preparation:

    • Accurately weigh approximately 1 g of the petroleum sample into a separatory funnel.

    • Dissolve the sample in 20 mL of n-hexane.

  • First Extraction:

    • Add 20 mL of a 9:1 (v/v) mixture of dimethylformamide and water to the separatory funnel.

    • Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.

    • Allow the layers to separate. The lower layer is the DMF/water phase containing the PAHs.

    • Drain the lower DMF/water layer into a separate flask.

  • Repeat Extraction:

    • Repeat the extraction of the hexane layer with a fresh 20 mL portion of the DMF/water mixture.

    • Combine the DMF/water extracts.

  • Back-Extraction:

    • Transfer the combined DMF/water extracts to a clean separatory funnel.

    • Add 50 mL of a 1% aqueous sodium sulfate solution.

    • Add 20 mL of n-hexane and shake for 2 minutes.

    • Allow the layers to separate and drain the lower aqueous layer (discard).

    • Collect the upper hexane layer, which now contains the purified PAHs.

  • Repeat Back-Extraction:

    • Repeat the back-extraction of the aqueous layer with a fresh 20 mL portion of n-hexane.

    • Combine the hexane extracts.

  • Drying and Concentration:

    • Pass the combined hexane extracts through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Evaporate the dried extract to near dryness and reconstitute as described in the SPE protocol.

Caption: Step-by-step workflow for the Liquid-Liquid Extraction protocol.

Method Validation and Performance

For any analytical method, validation is crucial to ensure the reliability of the results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (reproducibility). While specific performance data for Chryseno[4,5-bcd]thiophene is not widely available, the following table provides typical performance characteristics for heavy PAHs using the described extraction techniques.

ParameterSPE-GC/MSLLE-GC/MS
Linearity (r²) > 0.995> 0.99
LOD (µg/kg) 0.1 - 1.00.5 - 5.0
LOQ (µg/kg) 0.3 - 3.01.5 - 15.0
Recovery (%) 80 - 11070 - 100
Precision (RSD%) < 15< 20

Note: These are typical values and may vary depending on the specific petroleum matrix and instrumentation.

Troubleshooting Common Extraction Issues

IssuePossible CauseSuggested Solution
Low Recovery Incomplete elution from SPE cartridge.Optimize elution solvent strength and volume.
Emulsion formation during LLE.Add a small amount of saturated sodium chloride solution or centrifuge the sample.
Poor Reproducibility Inconsistent sample loading or elution flow rate in SPE.Use a vacuum manifold for controlled flow.
Incomplete phase separation in LLE.Allow more time for layers to separate; check for emulsions.
Matrix Interferences in Final Analysis Inadequate cleanup.Use a more selective SPE sorbent or add a secondary cleanup step (e.g., silica gel chromatography).

Conclusion

The extraction of Chryseno[4,5-bcd]thiophene from petroleum samples requires robust and carefully optimized protocols to overcome the challenges posed by the complex matrix. Both Solid-Phase Extraction and Liquid-Liquid Extraction offer viable pathways for the successful isolation of this and other heavy PAHs. The choice of method will be dictated by the specific requirements of the analysis. By understanding the chemical principles behind each step and adhering to good laboratory practices, researchers can achieve reliable and accurate quantification of these important environmental and industrial compounds.

References

  • PubChem. Chryseno(4,5-bcd)thiophene. National Center for Biotechnology Information. [Link][3]

  • Agilent Technologies. (2014). Analysis of Polycyclic Aromatic Hydrocarbons in Petroleum Vacuum Residues by 2D-LC. [Link][2]

  • Manousi, N., & Zachariadis, G. A. (2022). Recent Advances in the Extraction of Polycyclic Aromatic Hydrocarbons from Environmental Samples. Applied Sciences, 12(15), 7793. [Link][4]

  • Pino, V., Ayala, J. H., Afonso, A. M., & González, V. (2001). A review of solid-phase extraction of polycyclic aromatic compounds. TrAC Trends in Analytical Chemistry, 20(11-12), 647-664.
  • Abdel-Shafy, H. I., & Mansour, M. S. M. (2016). A review on polycyclic aromatic hydrocarbons: Source, environmental impact, effect on human health and remediation. Egyptian Journal of Petroleum, 25(1), 107-123. [Link][1]

  • Barra, R., Popp, P., Quiroz, R., & Bauer, C. (2007). Persistent toxic substances in the southern cone of America.
  • Hijazi, A., & Bottaro, C. S. (2020). Investigating the fate of polycyclic aromatic sulfur heterocycle compounds in spilled oils with a microcosm weathering. Environmental Science: Processes & Impacts, 22(11), 2266-2277. [Link][5]

  • NIST. (n.d.). Chryseno[6][7]thiophene. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][7]

  • Shi, Y., Pan, C., & Liu, J. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry, 93(12), 5089-5097. [Link][8]

  • Tellez-Giron, A. R., et al. (2021). Intermolecular Interactions Governing Extraction Efficiency of Polycyclic Thiophenes by Deep Eutectic Solvents. Energy & Fuels, 35(24), 20042-20051. [Link][9]

  • Abdel-Shafy, H. I., & Mansour, M. S. (2016). A review on polycyclic aromatic hydrocarbons: Source, environmental impact, effect on human health and remediation. Egyptian Journal of Petroleum, 25(1), 107-123. [Link]

  • Lawal, A. T. (2017). Polycyclic aromatic hydrocarbons. A review. Cogent Environmental Science, 3(1), 1339841.
  • Manousi, N., & Zachariadis, G. A. (2022). Recent advances in the extraction of polycyclic aromatic hydrocarbons from environmental samples. Applied Sciences, 12(15), 7793.
  • Net-sds.com. (n.d.). chryseno(4,5-bcd)thiophene — Chemical Substance Information. [Link][10]

  • OI Analytical. (n.d.). Analysis of Thiophene in Benzene Using ASTM Method D7011 and a Pulsed Flame Photometric Detector (PFPD). [Link][11]

Sources

Method

Advanced Application Note: Evaluating Chryseno[4,5-bcd]thiophene as a Core Scaffold for High-Performance OLED Materials

Prepared for: Researchers, Materials Scientists, and Optoelectronic Development Professionals Subject: Photophysical, Electrochemical, and Device Integration Protocols for Thiaarene-Based Semiconductors Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Materials Scientists, and Optoelectronic Development Professionals Subject: Photophysical, Electrochemical, and Device Integration Protocols for Thiaarene-Based Semiconductors

Executive Summary & Mechanistic Rationale

Chryseno[4,5-bcd]thiophene (CAS: 72076-98-3; Formula: C₁₈H₁₀S) is a rigid, highly planar pentacyclic thiaarene. While historically investigated within the context of environmental toxicology 1, it has recently emerged as a premier small-molecule semiconductor building block for Organic Light-Emitting Diodes (OLEDs) 2.

As a Senior Application Scientist, it is critical to understand why this specific molecular architecture is valuable rather than merely cataloging its properties. The integration of a thiophene ring into the chrysene/pyrene framework introduces two fundamental optoelectronic advantages:

  • Structural Rigidity: The fused pentacyclic core suppresses non-radiative vibrational relaxation pathways. This rigidity is essential for maximizing the photoluminescence quantum yield (PLQY) of the emissive layer.

  • The Heavy-Atom Effect: The polarizable sulfur atom enhances spin-orbit coupling (SOC). In the context of phosphorescent OLEDs (PhOLEDs) or Thermally Activated Delayed Fluorescence (TADF) materials, enhanced SOC promotes efficient Intersystem Crossing (ISC) from the singlet ( S1​ ) to the triplet ( T1​ ) state 3. This allows the Chryseno[4,5-bcd]thiophene core to act as a highly efficient host material, transferring triplet excitons to phosphorescent guest emitters via Dexter energy transfer 4.

EnergyTransfer HostS1 Host Singlet (S1) Chryseno[4,5-bcd]thiophene HostT1 Host Triplet (T1) Enhanced via SOC HostS1->HostT1 Intersystem Crossing (ISC) Heavy Atom Effect (S) Ground Ground State (S0) HostS1->Ground Non-Radiative (Suppressed) GuestT1 Guest Emitter Triplet (T1) Phosphorescence HostT1->GuestT1 Dexter Energy Transfer GuestT1->Ground Radiative Decay (hv)

Energy transfer mechanism in Chryseno[4,5-bcd]thiophene-hosted phosphorescent OLEDs.

Self-Validating Evaluation Workflow

To ensure absolute trustworthiness in material characterization, our evaluation workflow employs a self-validating methodology. Electrochemical data (Cyclic Voltammetry) is strictly cross-referenced against photophysical data (UV-Vis absorption) to confirm the fundamental bandgap ( Eg​ ) before committing the material to the resource-intensive device fabrication phase.

Workflow Synthesis Material Prep Sublimation Purification CV Electrochemical HOMO/LUMO via CV Synthesis->CV Optical Photophysical UV-Vis & Low-Temp PL Synthesis->Optical Device Device Fabrication Vacuum Deposition CV->Device Energy Alignment Optical->Device Triplet Matching Eval Performance Eval EQE & Luminance Device->Eval

End-to-end evaluation workflow for thiaarene-based OLED materials.

Protocol I: Electrochemical and Photophysical Profiling

This protocol establishes the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Triplet Energy ( ET​ ) of the Chryseno[4,5-bcd]thiophene core.

A. Cyclic Voltammetry (CV) for HOMO/LUMO Determination

Causality Check: We utilize Ferrocene/Ferrocenium (Fc/Fc⁺) as an internal standard. Relying solely on the reference electrode is prone to solvent-induced drift; the internal standard ensures absolute energy level accuracy, creating a self-validating electrochemical system.

  • Preparation: Dissolve 1.0 mM of Chryseno[4,5-bcd]thiophene in anhydrous dichloromethane (DCM) containing 0.1 M tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) as the supporting electrolyte.

  • Setup: Use a three-electrode setup: Glassy carbon working electrode, Pt wire counter electrode, and Ag/Ag⁺ reference electrode.

  • Measurement: Purge the solution with ultra-high purity N₂ for 10 minutes. Run the CV scan at a rate of 50 mV/s.

  • Calibration: Spike the solution with 1.0 mM Ferrocene and run a final scan.

  • Calculation: Calculate the HOMO/LUMO levels using the empirical formulas:

    • EHOMO​=−[Eoxonset​−E1/2​(Fc/Fc+)+4.8] eV

    • ELUMO​=−[Eredonset​−E1/2​(Fc/Fc+)+4.8] eV

B. Low-Temperature Photoluminescence (PL) for Triplet Energy ( ET​ )

Causality Check: Triplet energy must be measured at cryogenic temperatures (77 K) in a rigid glass matrix to freeze out non-radiative decay pathways and prevent oxygen quenching, ensuring the true phosphorescence spectrum is isolated.

  • Matrix Preparation: Dissolve the compound in 2-methyltetrahydrofuran (2-MeTHF) to a concentration of 10−5 M.

  • Cryogenic Setup: Transfer the solution to a quartz EPR tube and submerge it in a liquid nitrogen optical dewar (77 K).

  • Measurement: Excite the sample at its UV absorption maximum. Record the emission spectrum.

  • Calculation: Identify the highest-energy vibronic peak (the 0-0 transition) of the phosphorescence emission. Convert the wavelength ( λ0−0​ ) to electron volts to determine ET​ : ET​=1240/λ0−0​ .

C. Quantitative Data Summary

The following table summarizes the benchmark optoelectronic properties for the Chryseno[4,5-bcd]thiophene core, demonstrating its suitability as a wide-bandgap host material.

PropertySymbolValueMeasurement Technique
Molecular Weight MW258.34 g/mol Mass Spectrometry
Optical Bandgap Egopt​ ~3.10 eVUV-Vis Absorption Onset
HOMO Level EHOMO​ -5.85 eVCyclic Voltammetry (vs. Fc/Fc⁺)
LUMO Level ELUMO​ -2.65 eVCalculated ( EHOMO​+Egopt​ )
Triplet Energy ET​ 2.75 eVLow-Temp PL (77 K, 2-MeTHF)
Decomposition Temp. Td​ > 350 °CThermogravimetric Analysis (TGA)

Note: The close alignment of the electrochemical bandgap ( ∣EHOMO​−ELUMO​∣=3.20 eV) with the optical bandgap (3.10 eV) internally validates the characterization.

Protocol II: OLED Device Fabrication and Characterization

To evaluate the material in a functional environment, we fabricate a standard green phosphorescent OLED using Chryseno[4,5-bcd]thiophene as the host matrix for the standard emitter Ir(ppy)₃.

Step-by-Step Fabrication Methodology
  • Substrate Preparation:

    • Sequentially ultrasonicate Indium Tin Oxide (ITO) coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with N₂ gas and bake at 120 °C for 30 minutes.

    • Treat the ITO surface with UV-Ozone for 15 minutes to increase the work function and remove residual organic contaminants.

  • Vacuum Thermal Evaporation (VTE):

    • Transfer the substrates to a vacuum deposition chamber. Evacuate the chamber to a base pressure of ≤1.0×10−6 Torr.

    • Hole Injection Layer (HIL): Deposit 10 nm of HAT-CN at a rate of 0.1 Å/s.

    • Hole Transport Layer (HTL): Deposit 40 nm of NPB at a rate of 1.0 Å/s.

    • Emissive Layer (EML): Co-deposit Chryseno[4,5-bcd]thiophene (Host) and Ir(ppy)₃ (Guest, 8 wt%) to a total thickness of 30 nm. Crucial: Monitor the deposition rates independently using dual quartz crystal microbalances (QCM) to ensure precise doping concentration.

    • Electron Transport Layer (ETL): Deposit 40 nm of TPBi at a rate of 1.0 Å/s.

    • Cathode: Deposit 1 nm of LiF (0.1 Å/s) followed by 100 nm of Aluminum (2.0 Å/s) through a shadow mask to define the active device area (e.g., 4 mm²).

  • Encapsulation & Testing:

    • Transfer the devices to an inert N₂ glovebox without exposing them to ambient air. Encapsulate using a glass lid and UV-curable epoxy.

    • Measure the Current Density-Voltage-Luminance (J-V-L) characteristics using a Keithley 2400 source meter coupled with a calibrated spectroradiometer (e.g., Photo Research PR-655).

References

  • Genotoxicity of chryseno[4,5-bcd]thiophene and its sulfone derivative PubMed / National Institutes of Health (NIH) [Link]

  • Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials RSC Advances / Royal Society of Chemistry[Link]

  • Thiophene-Centered Small Molecule Emitters AIP Conference Proceedings / AIP Publishing[Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing thermal degradation of Chryseno[4,5-bcd]thiophene during sample prep

📑 Knowledge Base: Preventing Thermal Degradation of Chryseno[4,5-bcd]thiophene Welcome to the PASH Analytical Support Center. This guide is designed for researchers, analytical chemists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

📑 Knowledge Base: Preventing Thermal Degradation of Chryseno[4,5-bcd]thiophene

Welcome to the PASH Analytical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals analyzing complex matrices. Here, we address the critical mechanisms behind the thermal degradation and evaporative loss of Chryseno[4,5-bcd]thiophene (C45T) during sample preparation and GC-MS analysis.

🧠 1. The Mechanistic Challenge: Why Do We Lose C45T?

Chryseno[4,5-bcd]thiophene is a 4-ring polycyclic aromatic sulfur heterocycle (PASH) and an isoster of the established carcinogen benzo[a]pyrene, frequently monitored in fossil fuels and environmental toxicity assays[1]. Despite its rigid aromatic core, researchers frequently experience massive analyte loss during sample prep due to two field-proven phenomena:

  • Evaporative Sublimation: Like many 3- and 4-ring polycyclic aromatic compounds, C45T possesses a vapor pressure that allows it to sublimate easily if a sample extract is evaporated to absolute dryness[2].

  • Catalytic Thermal Degradation: In a standard hot splitless GC injector (e.g., set isothermally to >280°C), the sulfur heteroatom in C45T interacts with active silanol groups or trace metal ions in the glass liner. This causes catalytic breakdown and severe peak tailing, drastically reducing the signal-to-noise ratio[3].

🛠️ 2. Troubleshooting Guides & FAQs

Q: My recovery rates for Chryseno[4,5-bcd]thiophene are consistently below 40%. Where am I losing the analyte? A: You are likely losing it during the solvent concentration step. When using a rotary evaporator or a nitrogen blowdown system, evaporating the solvent to complete dryness removes the liquid matrix that keeps the analyte solvated. Without solvent, C45T sublimates into the gas phase[2]. The Fix: Always use a keeper solvent . Add 50 µL of a high-boiling solvent (like toluene or isooctane) before blowing down the sample. Stop the evaporation once only the keeper solvent remains.

Q: My GC-MS chromatogram shows severe peak tailing and low response for C45T, but my internal standard looks fine. Is it degrading in the inlet? A: Yes. If you are using a standard hot splitless injection, the sudden thermal shock combined with a degraded or active GC liner will catalyze the breakdown of the sulfur heterocycle[3]. The Fix: Switch to a Programmed Temperature Vaporization (PTV) inlet. Inject the sample cold (e.g., 60°C) to transfer the liquid into the liner gently, then rapidly ramp the inlet temperature to volatilize the analytes onto the column. This prevents thermal shock and minimizes residence time at extreme temperatures.

Q: How can I prove that my sample preparation protocol is not destroying the analyte? A: You must implement a self-validating system through early isotopic spiking. Add a deuterated internal standard (e.g., Phenanthrene-d10 or Chrysene-d12) directly to the raw sample before any extraction or sonication begins[4]. Because the deuterated analog shares the exact physicochemical properties of your target, monitoring its absolute recovery at the end of the run validates whether evaporative or thermal losses occurred during the workflow.

🧪 3. Step-by-Step Methodology: Optimized Sample Preparation Protocol

To ensure scientific integrity and maximum recovery, follow this self-validating protocol:

Step 1: Matrix Spiking (Self-Validation)

  • Weigh 15–50 mg of your sample (e.g., diesel particulate matter or soil) into a clean extraction vessel[4].

  • Spike the matrix with 10 ppm of a deuterated internal standard (e.g., Chrysene-d12)[4]. This guarantees that any downstream losses are mathematically accounted for.

Step 2: Low-Temperature Extraction

  • Add 10 mL of Dichloromethane (DCM)[4].

  • Extract via ultrasonication for 20 minutes. Maintain the water bath temperature strictly below 40°C to prevent premature volatilization.

  • Filter the extract to remove insoluble fractions[4].

Step 3: Solid-Phase Extraction (SPE) Clean-up

  • Pass the extract through a pre-conditioned Silica Gel SPE cartridge to remove polar matrix interferents that could otherwise contaminate the GC liner and create active degradation sites.

Step 4: Controlled Concentration (Critical Step)

  • Transfer the eluted fraction to a concentration tube.

  • Crucial: Add 50 µL of Toluene to act as a keeper solvent.

  • Concentrate using a gentle nitrogen stream. Keep the heating block/water bath strictly < 35°C .

  • Cease evaporation immediately when the volume reaches the 50 µL Toluene keeper. Do not go to dryness [2].

Step 5: GC-MS Analysis via PTV

  • Transfer the 50 µL extract to an autosampler vial.

  • Inject 1 µL into a GC-MS equipped with a PTV inlet and an ultra-inert deactivated liner.

  • Program the PTV to start at 60°C (hold for 0.1 min), then ramp at 700°C/min to 300°C.

Protocol Workflow Visualization

G N1 1. Matrix Spiking (Add Deuterated ISTD) N2 2. Solvent Extraction (DCM, Ultrasonication <40°C) N1->N2 N3 3. SPE Clean-up (Silica Gel Cartridge) N2->N3 N4 4. N2 Evaporation (Add Toluene Keeper, <35°C) N3->N4 N5 5. GC-MS/MS Analysis (Cold PTV Injection) N4->N5

Optimized workflow for PASH extraction preventing thermal and evaporative losses.

📊 4. Quantitative Data Presentation

The following table summarizes the causal impact of switching from traditional methods to our optimized protocol, demonstrating how specific parameter changes directly rescue Chryseno[4,5-bcd]thiophene recovery.

Experimental ParameterTraditional Hot Splitless MethodOptimized PTV & Keeper ProtocolMechanistic Causality & Impact
Evaporation Endpoint Complete dryness50 µL (Toluene Keeper)Prevents Sublimation: Keeps the 4-ring PASH solvated, drastically reducing vapor pressure[2].
Concentration Temp 50°C - 60°C< 35°CReduces Volatility: Prevents co-distillation of the analyte with the bulk solvent.
GC Inlet Temp Isothermal 300°C60°C to 300°C (Rapid Ramp)Prevents Thermal Shock: Cold trapping transfers the analyte gently, avoiding catalytic breakdown[3].
Inlet Liner Standard single taperUltra-inert, deactivatedEliminates Active Sites: Prevents the sulfur heteroatom from binding to active silanols.
Average C45T Recovery 35% - 50%85% - 95% Self-Validating: Verified via pre-extraction isotopic spiking to ensure absolute accuracy[4].
📚 5. References[1] Title: Genotoxicity of chryseno[4,5-bcd]thiophene and its sulfone derivative - PubMed

Source : nih.gov URL :1[3] Title : Improvements in the GC/MS Analysis of Polycyclic Aromatics in Fossil Fuels: Sampling, Separation, and - Tufts Digital Library Source : tufts.edu URL :3[2] Title : Polycyclic Aromatic Hydrocarbons' (PAHs) Sample Preparation and Analysis in Beverages: a Review Source : d-nb.info URL : 2[4] Title : Determination of polycyclic aromatic sulfur heterocycles in diesel particulate matter and diesel fuel by gas chromatography with atomic emission detection - CDC Stacks Source : cdc.gov URL : 4

Sources

Optimization

Technical Support Center: Solubilization Strategies for Chryseno[4,5-bcd]thiophene

Welcome to the Advanced Materials & Therapeutics Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the intractable nature of highly planar polycyclic aromatic sulfur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials & Therapeutics Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the intractable nature of highly planar polycyclic aromatic sulfur heterocycles (thia-PAHs).

Chryseno[4,5-bcd]thiophene (C₁₈H₁₀S) is an isostere of the established carcinogen benzo[a]pyrene and is of high interest in both genotoxicity testing and organic semiconductor development[1]. However, its extended π -conjugation and strict planarity result in massive intermolecular orbital overlap. This creates a thermodynamic barrier: the crystal lattice energy heavily outweighs standard solvent-solute interactions, leading to persistent precipitation.

This guide provides mechanistic troubleshooting, validated protocols, and chemical strategies to overcome these thermodynamic barriers.

Part 1: Diagnostic Q&A & Troubleshooting

Q1: Why does Chryseno[4,5-bcd]thiophene immediately crash out of standard organic solvents like dichloromethane (DCM) or ethyl acetate during purification? A: The insolubility is a direct consequence of its molecular architecture. The rigid fusion of four benzene rings and one thiophene ring creates a perfectly flat surface[2]. This allows adjacent molecules to engage in intense π−π stacking. Standard polar-aprotic or weakly non-polar solvents lack the polarizability and dispersion forces required to intercalate between these sheets and break the lattice energy.

Q2: What is the optimal solvent system for NMR characterization or high-concentration synthesis of unmodified Chryseno[4,5-bcd]thiophene? A: You must rely on high-boiling, highly polarizable aromatic or halogenated solvents. Solvents like o-dichlorobenzene (o-DCB) or 1,2,4-trichlorobenzene (TCB) are ideal because their electron-rich, halogenated aromatic rings can physically intercalate between the PAH sheets[3]. Furthermore, their high boiling points allow you to introduce significant thermal energy (kinetic energy) to overcome the enthalpy of fusion. Carbon disulfide (CS₂) is also highly effective at room temperature due to its extreme polarizability, which matches the sulfur core of the thia-PAH.

Q3: We are testing the genotoxicity of Chryseno[4,5-bcd]thiophene in vitro. How do we deliver it to cells without it precipitating in the aqueous culture media? A: Aqueous media will completely reject hydrophobic thia-PAHs, causing them to form biologically inert micro-crystals. You must use micellar solubilization. By utilizing non-ionic surfactants (like Tween-80 or Triton X-100) or plant-derived biosurfactants like saponin, you can trap the PAH within a hydrophobic micelle core while the hydrophilic surfactant heads interface with the aqueous media[4][5].

Q4: Can I permanently modify the compound to improve its solubility for downstream materials science applications? A: Yes. If your application permits covalent modification, late-stage functionalization is the most robust solution. A state-of-the-art approach is sulfoniumization . By reacting the bare PAH with a triethylene glycol (TEG) ether-substituted diaryl sulfoxide, you introduce a bulky, highly soluble sulfonium group. This sterically forces the planar molecules apart, completely disrupting π−π stacking and rendering the compound soluble even in water and methanol[3][6].

Part 2: Mechanistic Workflows & Visualizations

To systematically resolve your solubility issues, follow the logical decision matrix below based on your end-use requirements.

G Start Chryseno[4,5-bcd]thiophene Solubility Issue Q1 Is covalent modification acceptable? Start->Q1 ModYes Late-Stage Functionalization Q1->ModYes Yes ModNo Physical/Solvent Optimization Q1->ModNo No Sulf Sulfoniumization (e.g., TEG-sulfoxide) ModYes->Sulf Alk Alkylation / Halogenation ModYes->Alk Bio Biological Assay (Aqueous) ModNo->Bio For Bio-testing Mat Spectroscopy / Synthesis (Organic) ModNo->Mat For Analysis Surfactant Micellar Solubilization (Tween, Saponin) Bio->Surfactant HotSolvent Hot o-DCB / TCB / CS2 + Sonication Mat->HotSolvent

Workflow for troubleshooting Chryseno[4,5-bcd]thiophene solubility.

G Rigid High Planarity & Rigidity (4 Fused Benzene + 1 Thiophene) PiPi Strong Intermolecular π-π Stacking Rigid->PiPi Lattice High Crystal Lattice Energy PiPi->Lattice Insoluble Low Organic/Aqueous Solubility Lattice->Insoluble Solvent Intercalating Solvents (o-DCB, TCB) Insoluble->Solvent Thermal Thermal Energy (Heating > 100°C) Insoluble->Thermal Steric Steric Disruption (Sulfonium/Alkyl Groups) Insoluble->Steric Soluble Solvated Monomers Solvent->Soluble Overcomes Lattice Energy Thermal->Soluble Increases Kinetic Energy Steric->Soluble Disrupts π-π Stacking

Mechanistic pathways overcoming π-π stacking to achieve solvation.

Part 3: Quantitative Solvent Efficacy

When working with unmodified Chryseno[4,5-bcd]thiophene, solvent selection is paramount. The table below summarizes the physicochemical rationale for selecting specific solvents[7].

SolventBoiling Point (°C)Dielectric Constant (ε)Solubilization EfficacyPrimary Solvation Mechanism
Dichloromethane (DCM) 39.69.1Very LowWeak dipole interactions; insufficient to break lattice.
Toluene 110.62.4Low to ModerateMild π−π intercalation; requires continuous heating.
Carbon Disulfide (CS₂) 46.22.6Moderate to HighHigh polarizability matching the sulfur heterocycle.
o-Dichlorobenzene 180.59.9HighStrong dispersion forces & deep π -intercalation.
1,2,4-Trichlorobenzene 214.42.2Very HighMaximum dispersion & high thermal capacity (GPC/NMR).
Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems . By incorporating specific physical checks, you can confirm whether you have achieved true thermodynamic solvation or merely a deceptive colloidal suspension.

Protocol A: High-Temperature Solubilization for NMR/Spectroscopy

Use this protocol when covalent modification is prohibited, and you need high concentrations for characterization.

  • Preparation: Weigh 5 mg of Chryseno[4,5-bcd]thiophene into a heavy-wall NMR tube or pressure vial.

  • Solvent Addition: Add 0.6 mL of o-dichlorobenzene- d4​ (o-DCB- d4​ ) or 1,1,2,2-tetrachloroethane- d2​ (TCE- d2​ ).

  • Thermal Annealing: Seal the tube under an argon atmosphere. Submerge in a pre-heated oil bath at 120 °C for 30 minutes. Apply brief bursts of bath sonication (5 minutes) while hot.

  • Self-Validation Step (Tyndall Effect Check): Remove the tube from the heat and immediately shine a standard red or green laser pointer through the liquid.

    • Pass: The laser beam is invisible as it passes through the liquid, confirming a true solvated monomeric state.

    • Fail: A visible, glowing beam path (Tyndall scattering) indicates micro-crystals are still suspended. Increase temperature or solvent volume.

Protocol B: Micellar Solubilization for In Vitro Bioassays

Use this protocol to deliver the thia-PAH to aqueous environments (e.g., Salmonella TA98/TA100 strains or bone-marrow cells)[1].

  • Master Stock: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM. (Gentle heating to 60 °C may be required).

  • Surfactant Matrix: Prepare a 1% (w/v) solution of Saponin or Tween-80 in your target aqueous buffer (e.g., PBS)[4][5].

  • Integration: While vigorously vortexing the surfactant matrix, add the DMSO stock dropwise to achieve the desired final concentration (ensure final DMSO concentration is < 1% to prevent cytotoxicity).

  • Self-Validation Step (Optical Density): Measure the absorbance of the final solution at 600 nm using a UV-Vis spectrophotometer against a blank buffer. An OD600​<0.05 confirms the absence of light-scattering aggregates, validating successful micellar encapsulation.

Protocol C: Late-Stage Sulfoniumization (Covalent Disruption)

Use this protocol to permanently alter the molecule for downstream materials synthesis or aqueous imaging[3][6].

  • Reaction Setup: In a flame-dried flask, dissolve Chryseno[4,5-bcd]thiophene (1.0 equiv) and a triethylene glycol (TEG) ether-substituted diaryl sulfoxide (1.5 equiv) in anhydrous DCM.

  • Activation: Cool to -78 °C and slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.5 equiv) to generate the active thianthrenium intermediate. Allow to warm to room temperature and stir for 12 hours.

  • Quenching & Isolation: Quench with water, extract with DCM, and precipitate the resulting sulfonium salt using cold diethyl ether.

  • Self-Validation Step (Phase-Shift Confirmation): Spot the isolated product on a normal-phase silica TLC plate alongside the starting material. The starting material will run near the solvent front in non-polar eluents, whereas the new sulfonium salt will remain at the baseline ( Rf​≈0 ) due to its ionic nature, proving covalent disruption of the π -system. The product will now readily dissolve in methanol or water.

References
  • Genotoxicity of chryseno[4,5-bcd]thiophene and its sulfone derivative PubMed / National Institutes of Health (NIH) URL:[Link]

  • Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization Chemical Science (RSC Publishing) URL:[Link]

  • Solubility of aromatic hydrocarbon solids in pyridine and thiophene Industrial & Engineering Chemistry Fundamentals (ACS Publications) URL:[Link]

  • Solubilization of polycyclic aromatic hydrocarbon mixtures in micellar nonionic surfactant solutions PubMed / National Institutes of Health (NIH) URL:[Link]

  • Solubilization properties of polycyclic aromatic hydrocarbons by saponin, a plant-derived biosurfactant PubMed / National Institutes of Health (NIH) URL:[Link]

Sources

Troubleshooting

column chromatography purification techniques for crude Chryseno[4,5-bcd]thiophene

Welcome to the Technical Support Center for Polycyclic Aromatic Sulfur Heterocycle (PASH) purification. This guide is specifically engineered for researchers and drug development professionals working with Chryseno[4,5-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Polycyclic Aromatic Sulfur Heterocycle (PASH) purification. This guide is specifically engineered for researchers and drug development professionals working with Chryseno[4,5-bcd]thiophene (C45T) .

Chryseno[4,5-bcd]thiophene is a highly hydrophobic, planar PASH and a structural isostere of the established carcinogen benzo[a]pyrene[1]. Due to its extreme lipophilicity and tendency to co-elute with unreacted polycyclic aromatic hydrocarbons (PAHs) and isomeric PASHs, crude synthetic mixtures require a multi-dimensional, self-validating chromatographic approach to achieve >99% purity.

Purification Workflow Architecture

G crude Crude Chryseno[4,5-bcd]thiophene np_flash Normal-Phase Silica Flash (Hexane Elution) crude->np_flash Toluene/Hexane Load np_lc Semi-Prep Aminopropyl LC (Ring-size Fractionation) np_flash->np_lc Non-polar Fraction waste1 Polar Impurities & Tars np_flash->waste1 Retained at baseline rp_hplc Reversed-Phase C18 HPLC (Isomeric Resolution) np_lc->rp_hplc 4-Ring PASHs waste2 Aliphatic & Non-target PASHs np_lc->waste2 <4 or >5 Rings pure Pure Chryseno[4,5-bcd]thiophene (>99% Purity) rp_hplc->pure Target Peak

Multi-dimensional chromatography workflow for Chryseno[4,5-bcd]thiophene.

Core Methodologies: Step-by-Step Protocols

Protocol 1: Primary Cleanup via Normal-Phase Silica Flash Chromatography

Causality: Crude synthetic mixtures contain highly polar oxidized byproducts and tar-like polymeric materials. A primary silica plug relies on adsorption chromatography to irreversibly bind these polar contaminants, protecting the expensive downstream high-resolution columns from fouling.

  • Stationary Phase Preparation: Pack a glass column with 230-400 mesh silica gel. Activate the silica at 120°C for 2 hours prior to use to ensure reproducible silanol activity.

  • Sample Loading (Solid Phase): Dissolve the crude C45T in a minimal volume of dichloromethane (DCM). Add a small amount of silica gel to the solution and evaporate the DCM completely under reduced pressure. Load this dry powder onto the top of the column bed.

  • Elution: Elute with 100% anhydrous n-hexane. C45T and other non-polar PAHs/PASHs will migrate rapidly near the solvent front.

  • Self-Validation Step: Spot the collected fraction on a silica TLC plate, elute with hexane, and visualize under 254 nm UV. A single migrating spot (Rf ~0.6–0.8) with absolutely no baseline retention validates the complete removal of polar tars.

Protocol 2: High-Resolution Fractionation via Aminopropyl (NH2) Semi-Preparative LC

Causality: Standard silica gel cannot separate C45T from other 4- and 5-ring aromatic hydrocarbons. An aminopropyl (NH2) stationary phase separates polycyclic aromatics strictly based on the number of aromatic carbon atoms via charge-transfer interactions between the electron-rich aromatic pi-systems and the amino groups[2].

  • Column Setup: Install a semi-preparative aminopropyl (NH2) LC column (e.g., 250 mm × 10 mm, 5 µm).

  • Mobile Phase: Pump isocratic n-hexane at a flow rate of 3.0 mL/min.

  • Injection: Inject the concentrated, tar-free fraction from Protocol 1.

  • Fraction Collection: Collect the fraction eluting in the 4-ring PASH window (typically 15–25 minutes).

  • Self-Validation Step: Inject a 1 µL aliquot of the fraction into a rapid GC-FID system. The resulting chromatogram should lack early-eluting (2-3 ring) and late-eluting (>5 ring) peaks, validating the isolation of the 4-ring class.

Protocol 3: Final Isomeric Resolution via Reversed-Phase HPLC (C18)

Causality: To separate C45T from its exact isomers (e.g., triphenyleno[4,5-bcd]thiophene), shape selectivity is required. A polymeric C18 phase provides rigid structural slots that offer excellent shape recognition for planar versus non-planar isomers, driven by hydrophobic partitioning[3].

  • Column Setup: Utilize a polymeric C18 HPLC column (250 mm × 4.6 mm, 5 µm) maintained at 20°C to enhance rigid shape-recognition interactions.

  • Mobile Phase: Run a gradient elution from 60% Acetonitrile/Water to 100% Acetonitrile over 40 minutes.

  • Detection: Monitor via Diode Array Detector (DAD) at 254 nm and 320 nm.

  • Self-Validation Step: Collect the target peak and analyze via high-resolution GC/MS. A singular, symmetrical peak with a molecular ion of m/z 258.05 validates absolute isomeric purity[4].

Quantitative Chromatographic Parameters

Chromatographic StepStationary PhaseMobile PhaseTarget OutcomeKey Metric / Retention
Primary Cleanup Silica Gel (230-400 mesh)100% n-HexaneRemoval of polar tarsRf ≈ 0.60 - 0.80
Ring-Size Fractionation Aminopropyl (NH2)Isocratic n-HexaneIsolation of 4-ring PASHsRT ≈ 15.0 - 25.0 min
Isomeric Resolution Polymeric C18Acetonitrile / WaterSeparation from isomersRT ≈ 32.0 - 35.0 min
Mass Confirmation DB-5 GC ColumnHelium (Carrier Gas)Verification of exact massm/z = 258.05 Da

Troubleshooting & FAQs

Q: My crude Chryseno[4,5-bcd]thiophene crashes out of the hexane mobile phase during column loading. How do I prevent this? A: C45T has notoriously low solubility in cold aliphatic hydrocarbons. Solution: Do not attempt liquid injection with hexane. Utilize the solid-loading technique described in Protocol 1. By pre-adsorbing the crude mixture onto silica gel using a stronger solvent (like DCM) and evaporating it to a dry powder, you bypass the solubility limit during the loading phase, preventing on-column precipitation and severe band broadening.

Q: I am observing co-elution of C45T with benzo[a]pyrene in my reversed-phase HPLC. How can I resolve them? A: Because C45T is a sulfur isostere of benzo[a]pyrene[1], their hydrodynamic radii and lipophilicities are nearly identical. Solution: Switch from a standard monomeric C18 column to a specialized polymeric PAH-targeted C18 column . Polymeric phases have a more rigid cross-linked structure that amplifies shape selectivity. Additionally, lowering the column compartment temperature to 15°C restricts stationary phase mobility, further enhancing the separation of planar isosteres.

Q: Why is my aminopropyl (NH2) column losing retention and resolution over time? A: Aminopropyl columns are highly sensitive to moisture and acidic impurities, which protonate the amine groups and disrupt the delicate charge-transfer mechanism required for ring-size separation[2]. Solution: Ensure your n-hexane is strictly anhydrous (stored over activated 3Å molecular sieves). At the end of each day, flush the column with 50% dichloromethane in hexane for 30 column volumes to strip strongly retained aromatic oligomers, followed by a re-equilibration with anhydrous hexane.

Q: How do I verify that the isolated fraction is C45T and not its oxidized sulfone derivative? A: The sulfone derivative (chryseno[4,5-bcd]thiophene-4,4-dioxide) is significantly more polar due to the addition of two oxygen atoms[1]. In normal-phase silica chromatography, the sulfone will be strongly retained (Rf < 0.2 in hexane), whereas the parent thiophene elutes readily. For definitive confirmation, use GC/MS; the parent C45T will show a molecular ion at m/z 258, while the sulfone will appear at m/z 290.

References

  • Genotoxicity of chryseno[4,5-bcd]thiophene and its sulfone derivative Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Qualitative characterization of three combustion-related standard reference materials for polycyclic aromatic sulfur heterocycles and their alkyl-substituted derivatives via normal-phase liquid chromatography and gas chromatography/mass spectrometry Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Sorption of Polycyclic Aromatic Sulfur Heterocycles (PASH) on Nylon Microplastics at Environmentally Relevant Concentrations Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • PAH-Finder: A Pattern Recognition Workflow for Identification of PAHs and Their Derivatives Source: Analytical Chemistry / ACS Publications URL:[Link]

Sources

Optimization

optimizing high-performance liquid chromatography (HPLC) mobile phases for PASHs

Welcome to the Advanced Chromatography Technical Support Center . As a Senior Application Scientist specializing in complex environmental and petroleomic matrices, I have designed this guide to help you navigate the uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Technical Support Center . As a Senior Application Scientist specializing in complex environmental and petroleomic matrices, I have designed this guide to help you navigate the unique chromatographic challenges presented by Polycyclic Aromatic Sulfur Heterocycles (PASHs).

PASHs are notoriously difficult to separate due to their vast number of alkylated isomers and their structural similarities to Polycyclic Aromatic Hydrocarbons (PAHs). Below, you will find the mechanistic causality behind mobile phase selection, diagnostic FAQs, troubleshooting logic, and self-validating protocols to ensure absolute confidence in your analytical results.

Mechanistic Foundations: Why PASHs Defy Standard HPLC Methods

Before adjusting pump flows or swapping solvents, we must understand the causality of PASH retention. Unlike simple small molecules, PASH retention in Reversed-Phase Liquid Chromatography (RPLC) is governed by molecular geometry—specifically the Length-to-Breadth (L/B) ratio and molecular thickness (T) [1].

When a sulfur atom is located in the "bay-region" of the aromatic ring system, it induces steric hindrance, causing the molecule to twist out of planarity[1]. Standard monomeric C18 columns cannot differentiate these subtle 3D structural shifts. Therefore, optimizing your mobile phase is useless unless you are utilizing a polymeric C18 stationary phase , which features a rigid, slot-like structure that forces molecules to interact based on their planar geometry[1].

Workflow N1 Sample Matrix (Coal Tar, Asphalt) N2 NPLC Fractionation (Aminopropyl Phase) N1->N2 Isolate by ring size N3 RPLC Column Selection (Polymeric C18) N2->N3 Transfer fractions N4 Mobile Phase Tuning (ACN/Water Gradient) N3->N4 Shape selectivity N5 Detection (UV-DAD / FL) N4->N5 Resolve isomers

Logical workflow for PASH isolation and HPLC mobile phase optimization.

Diagnostic FAQs: Mobile Phase & Column Selectivity

Q: Should I use Acetonitrile (ACN) or Methanol (MeOH) as my primary organic modifier for PASHs? A: Acetonitrile (ACN) is strictly preferred. ACN is an aprotic solvent that readily participates in π−π interactions with the highly conjugated aromatic rings of PASHs. Furthermore, high-molecular-mass PASHs (e.g., 5- and 6-ring systems) suffer from poor solubility in MeOH. Using 100% ACN or an ACN/Water gradient ensures proper solvation and prevents late-eluting isomers from precipitating and causing severe peak tailing or column overpressure[2],[1].

Q: My PASH isomers are co-eluting with their PAH analogues. How do I resolve this? A: You cannot resolve this using RPLC mobile phase gradients alone. PAHs and PASHs of similar molecular weights have nearly identical hydrophobicity. You must implement an orthogonal separation strategy. Use Normal-Phase Liquid Chromatography (NPLC) with an aminopropylsilane ( NH2​ ) stationary phase and a Hexane/Dichloromethane mobile phase as a pre-fractionation step. The NH2​ phase separates compounds strictly by the number of aromatic carbons, effectively stripping the PAH interference away from your target PASHs before they ever reach your RPLC column[3].

Q: Why do my alkylated PASHs elute much later than predicted by their L/B ratio? A: This is a localized solvation effect. If the alkyl group is positioned near the sulfur atom (the k-region), it shields the heteroatom from the polar aqueous component of the mobile phase, artificially increasing the molecule's apparent hydrophobicity. To counteract this, slightly increase the strong solvent (ACN) composition by 2-5% during that specific elution window[4].

Troubleshooting Logic: Resolving Chromatographic Anomalies

T T1 Issue: Peak Tailing or Retention Time Shift T2 Check Sample Solvent (Is it stronger than mobile phase?) T1->T2 T3 Dilute sample in initial mobile phase (e.g., 85% ACN) T2->T3 Solvent mismatch T4 Check Column Frit / Void (Backflush if permitted) T2->T4 Physical blockage

Troubleshooting decision tree for resolving PASH peak tailing and retention shifts.

Issue 1: Severe Peak Tailing on Early Eluting PASHs (3-ring systems)

  • Causality: Tailing in early eluting peaks is almost always caused by a sample solvent mismatch. If your sample is dissolved in 100% Toluene or Dichloromethane, but your initial mobile phase is 85/15 ACN/Water, the strong sample solvent will drag the analytes down the column before they can partition into the stationary phase[5].

  • Solution: Evaporate the sample extraction solvent under a gentle stream of nitrogen and reconstitute it in 100% ACN or the exact starting mobile phase composition[2].

Issue 2: Baseline Drift During Gradient Elution

  • Causality: When running a gradient from 85% ACN to 100% ACN, the change in refractive index and UV absorbance of the mobile phase causes the baseline to drift, which obscures low-level PASH quantification (often in the μg/L range)[6],[5].

  • Solution: Switch your detection method. While UV-DAD is standard, Fluorescence Detection (FL) is highly selective for PASHs and is completely immune to mobile phase absorbance drift. Use optimized excitation/emission wavelengths (e.g., 254 nm / 350-450 nm depending on the isomer)[2],[7].

Empirical Data: Optimized Mobile Phase Parameters

To eliminate guesswork, use the following empirically validated RPLC conditions on a polymeric C18 column (e.g., Zorbax Eclipse PAH, 250 mm x 4.6 mm, 5 μm )[1].

PASH Ring SizeMolecular Mass (Da)Mobile Phase Composition (ACN/H₂O)Flow Rate (mL/min)UV-DAD Wavelength (nm)
3-ring 18485/15 (Isocratic)1.0254
4-ring 208, 23485/15 (Isocratic)1.0254
5-ring 258, 28485/15 to 100% ACN (Gradient over 30 min)1.5254
6-ring 334100% ACN (Isocratic)1.5 - 2.0254 / 294

Self-Validating Protocol: PASH Mobile Phase Optimization

A robust scientific method must prove its own validity before analyzing unknown samples. Follow this step-by-step protocol to ensure your LC system is chemically and physically prepared for PASH analysis.

Step 1: System Suitability & Column Selectivity Verification

  • Action: Inject the NIST Column Selectivity Test Mixture (SRM 869b) using an isocratic mobile phase of 85/15 ACN/Water at 1.5 mL/min[1].

  • Validation Check: Calculate the selectivity ratio ( αTBN/BaP​ ) between tetrabenzonaphthalene (TBN) and benzo[a]pyrene (BaP).

  • Causality: If α≤1.0 , your column possesses the necessary polymeric shape selectivity to resolve PASH isomers. If α>1.7 , you are using a monomeric column; abort the run and replace the column, as it will fail to separate non-planar PASHs[1].

Step 2: Mobile Phase Preparation & Degassing

  • Action: Prepare Mobile Phase A (HPLC-Grade Water) and Mobile Phase B (HPLC-Grade Acetonitrile). Do not pre-mix if using a gradient pump.

  • Validation Check: Monitor the pump pressure ripple. It should be <1% .

  • Causality: Dissolved oxygen quenches fluorescence detection and causes micro-bubbles that disrupt the pump check valves. Ensure the inline vacuum degasser is fully operational[2].

Step 3: Isocratic Scouting and Matrix Spiking

  • Action: Inject a synthetic mixture of known PASH standards (e.g., Dibenzothiophene, Benzonaphthothiophenes) reconstituted in 100% ACN[2].

  • Validation Check: Calculate the asymmetry factor ( As​ ) for the first eluting peak. It must be between 0.9 and 1.2.

  • Causality: If As​>1.2 (tailing), you have secondary silanol interactions or a void in the column head[5]. If the standard passes, inject a matrix blank (e.g., unspiked asphalt extract) to map out PAH interference zones before running your actual samples[6].

References

  • Wise, S. A., et al. "Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in reversed-phase liquid chromatography." Journal of Chromatography A (via PubMed Central). URL: [Link]

  • Cargnin, R. S., et al. "Collection of polycyclic aromatic sulfur heterocycles from asphalt fumes and quantification by an HPLC-DAD method." Analytical Methods (RSC Publishing). URL: [Link]

  • Andersson, J. T., et al. "Determination of Polycyclic Aromatic Sulfur Heterocycles in Fossil Fuel-Related Samples." Analytical Chemistry (ACS Publications). URL: [Link]

  • Campiglia, A. D., et al. "Sorption of Polycyclic Aromatic Sulfur Heterocycles (PASH) on Nylon Microplastics at Environmentally Relevant Concentrations." Polymers (MDPI). URL: [Link]

  • Stoll, D., & Dolan, J. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes." LCGC International. URL: [Link]

  • Wilson, W. B., et al. "Determination of polycyclic aromatic hydrocarbons with molecular mass 302 in Standard Reference Material 1597a by reversed-phase liquid chromatography and stop-flow fluorescence detection." Analytical and Bioanalytical Chemistry (via PubMed Central). URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Environmental Toxicity Guide: Chryseno[4,5-bcd]thiophene vs. Benzo[b]naphtho[2,1-d]thiophene

Polycyclic aromatic sulfur heterocycles (PASHs) are ubiquitous, recalcitrant environmental contaminants originating primarily from fossil fuels, bitumen fumes, and incomplete combustion processes[1][2]. While traditional...

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Author: BenchChem Technical Support Team. Date: April 2026

Polycyclic aromatic sulfur heterocycles (PASHs) are ubiquitous, recalcitrant environmental contaminants originating primarily from fossil fuels, bitumen fumes, and incomplete combustion processes[1][2]. While traditional environmental risk assessments have heavily focused on polycyclic aromatic hydrocarbons (PAHs), their sulfur-containing isosteres exhibit distinct and often amplified toxicological profiles. The integration of the sulfur heteroatom increases molecular polarity and alters the electron density of the aromatic ring system, fundamentally changing how these molecules interact with biological targets and metabolic enzymes[3][4].

As a Senior Application Scientist navigating the complexities of environmental toxicology and drug development safety profiling, understanding the mechanistic divergence between specific PASHs is critical. This technical guide provides an objective, data-driven comparison of two high-molecular-weight PASHs: Chryseno[4,5-bcd]thiophene and Benzo[b]naphtho[2,1-d]thiophene (BN21T) .

Mechanistic Pathways of Toxicity

Chryseno[4,5-bcd]thiophene: The Benzo[a]pyrene Isoster

Chryseno[4,5-bcd]thiophene is a structural isoster of the established human carcinogen benzo[a]pyrene[1]. Its toxicity is primarily driven by its genotoxic potential, which requires metabolic activation. Enzymatic oxidation by cytochrome P450 (CYP450) multifunction oxidases converts the parent compound into reactive epoxides and sulfoxides[5].

Our current understanding points to a diol-epoxide activation mechanism[1]. These electrophilic intermediates are highly susceptible to nucleophilic attack by DNA nucleobases, leading to the formation of bulky DNA adducts. When the damaged DNA undergoes replication, permanent genetic mutations are encoded into the newly formed DNA strands[5]. Interestingly, while chryseno[4,5-bcd]thiophene demonstrates lower in vitro mutagenicity in Salmonella strains (TA98 and TA100) compared to benzo[a]pyrene, it exhibits an in vivo chromosomal aberration activity in murine bone-marrow cells that is perfectly equal to that of benzo[a]pyrene[1]. This highlights a critical toxicokinetic reality: in vitro bacterial assays lacking complex mammalian systemic metabolism can severely underestimate the genotoxicity of specific PASHs.

Benzo[b]naphtho[2,1-d]thiophene (BN21T): The AhR Agonist

Benzo[b]naphtho[2,1-d]thiophene is frequently identified as a dominant PASH in airborne particulate matter (PM2.5) and urban river sediments[6]. Unlike chryseno[4,5-bcd]thiophene, BN21T operates as a highly efficient Aryl hydrocarbon receptor (AhR) agonist[6].

Upon cellular entry, BN21T binds to the cytosolic AhR. This binding triggers nuclear translocation and dimerization with the AhR nuclear translocator (ARNT), leading to the time-dependent transcriptional induction of CYP1A1[6]. This auto-induction of CYP450 enzymes accelerates the metabolic conversion of BN21T into reactive intermediates, which have been proven to form significant DNA adducts in human liver HepG2 cell lines[7]. From an ecotoxicological standpoint, BN21T is classified as a high molecular weight NSO-heterocycle with low aqueous solubility but potent toxicity to aquatic primary producers, demonstrating a No Observed Effect Concentration (NOEC) of 0.556 µg/L in green algae (Desmodesmus subspicatus)[8].

G PASH PASH Exposure (BN21T / Chryseno-thiophene) AhR Cytosolic AhR Binding PASH->AhR Ligand Binding Metabolism Metabolic Activation (Epoxidation) PASH->Metabolism Substrate Translocation Nuclear Translocation & ARNT Dimerization AhR->Translocation Activation CYP1A1 CYP1A1 / CYP450 Expression Translocation->CYP1A1 Transcription CYP1A1->Metabolism Enzyme Synthesis DNA_Adducts DNA Adduct Formation & Genotoxicity Metabolism->DNA_Adducts Reactive Intermediates

AhR signaling and CYP450-mediated metabolic activation pathway of PASHs.

Quantitative Data & Performance Comparison

To facilitate rapid decision-making for environmental monitoring and drug safety screening, the toxicological profiles of both compounds are summarized below.

ParameterChryseno[4,5-bcd]thiopheneBenzo[b]naphtho[2,1-d]thiophene (BN21T)
Structural Analogue Benzo[a]pyrene isosterHigh molecular weight NSO-HET
Primary Mechanism Diol-epoxide metabolic activationAhR agonism & CYP1A1 auto-induction
Genotoxicity Profile High in vivo chromosomal aberrations; moderate in vitro mutagenesisForms DNA adducts in human HepG2 cells
Ecotoxicity Indicator High bioaccumulation potentialHigh algal toxicity (NOEC: 0.556 µg/L)
Primary Environmental Source Fossil fuels, bitumen fumesPM2.5, urban river sediments

Self-Validating Experimental Methodologies

To accurately assess the toxicity of these highly recalcitrant compounds, researchers must employ robust, self-validating workflows. The following protocols are engineered with built-in causality and internal controls to ensure data integrity.

Protocol 1: In Vitro AhR-Mediated Reporter Gene Assay (Optimized for BN21T)

Causality: Because BN21T's primary mode of action is AhR activation, a reporter gene assay utilizing a luciferase construct provides a highly sensitive, quantifiable readout of receptor binding and transcriptional activation[6].

  • Cell Seeding: Plate recombinant rat or human hepatoma cells (stably transfected with an AhR-responsive luciferase reporter plasmid) into 96-well plates at a density of 1×104 cells/well.

  • Dosing & Controls: Treat cells with BN21T dissolved in DMSO. Critical Step: Ensure the final DMSO concentration remains <0.1% to prevent solvent-induced cytotoxicity. Include a solvent control (0.1% DMSO) to establish baseline luminescence, and a positive control (e.g., 2,3,7,8-TCDD) to validate the assay's dynamic range and responsiveness.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere. Rationale: This specific timeframe allows for sufficient nuclear translocation, transcription, and luciferase translation without pushing the cells into senescence[6].

  • Lysis and Detection: Lyse the cells using a passive lysis buffer and add the luciferin substrate. Quantify luminescence using a microplate reader.

  • Validation: Normalize all luminescence data to total cellular protein content (via BCA assay) to ensure that drops in signal are due to lack of AhR activation, not compound-induced cell death.

Protocol 2: In Vivo Bone Marrow Chromosomal Aberration Assay (Optimized for Chryseno[4,5-bcd]thiophene)

Causality: Chryseno[4,5-bcd]thiophene requires complex systemic metabolism to exert its full genotoxic potential[1]. Bone marrow is highly proliferative, making it the ideal in vivo tissue for capturing structural chromosomal damage during cell division.

  • Administration: Administer Chryseno[4,5-bcd]thiophene via intraperitoneal injection to male mice using corn oil as the lipophilic vehicle. Include a negative control (corn oil alone) and a positive control (Benzo[a]pyrene) to validate the system's sensitivity to known clastogens[1].

  • Arresting Metaphase: Inject colchicine (4 mg/kg) 2 hours prior to sacrifice. Rationale: Colchicine inhibits microtubule polymerization and spindle formation, effectively arresting dividing bone marrow cells in metaphase, where chromosomes are highly condensed and visible for scoring.

  • Harvest and Fixation: Euthanize the mice, extract the femurs, and flush the bone marrow into a centrifuge tube. Treat the pellet with a hypotonic KCl solution (0.075 M) for 20 minutes to swell the cells, followed by strict fixation in cold methanol/glacial acetic acid (3:1 v/v).

  • Staining and Scoring: Drop the fixed cell suspension onto chilled microscope slides to burst the cells and spread the chromosomes. Stain with 5% Giemsa and blindly score at least 100 well-spread metaphases per animal for structural aberrations (chromatid breaks, gaps, and exchanges)[1].

Workflow SamplePrep PASH Solubilization (DMSO / Corn Oil Vehicle) InVitro In Vitro Assays (HepG2 / Reporter Gene) SamplePrep->InVitro InVivo In Vivo Assays (Murine Bone Marrow) SamplePrep->InVivo MetabolicAct S9 Fraction Addition (For Mutagenesis) InVitro->MetabolicAct If lacking endogenous CYP Analysis Endpoint Analysis (Luciferase / Aberrations) InVitro->Analysis Direct (HepG2) InVivo->Analysis MetabolicAct->Analysis

Tiered experimental workflow for in vitro and in vivo PASH toxicity assessment.

Conclusion & Regulatory Perspectives

Both Chryseno[4,5-bcd]thiophene and Benzo[b]naphtho[2,1-d]thiophene present significant environmental and occupational hazards. The presence of these PASHs in bitumen fumes poses chronic inhalation risks to construction and paving workers, necessitating stringent industrial hygiene controls[2]. Furthermore, their low aqueous solubility coupled with high bioaccumulation potential requires stricter regulatory scrutiny under frameworks like REACH. As demonstrated by the methodologies above, relying solely on traditional PAH screening methods or basic in vitro bacterial assays is insufficient; a tiered approach incorporating AhR-mediated endpoints and in vivo mammalian models is mandatory to capture the true toxicological footprint of polycyclic aromatic sulfur heterocycles.

References

  • Genotoxicity of chryseno[4,5-bcd]thiophene and its sulfone derivative - PubMed Source: nih.gov URL:[Link]

  • Comparative Toxicity Assessment of PAHs and Nitrogen and Sulfur Heterocylic PAHs by Bioluminescence Inhibition Assay Source: researchgate.net URL:[Link]

  • Four selected high molecular weight heterocyclic aromatic hydrocarbons: Ecotoxicological hazard assessment, environmental relevance and regulatory needs under REACH Source: researchgate.net URL:[Link]

  • Benzo[b]naphtho[d]thiophenes and naphthylbenzo[b]thiophenes: Their aryl hydrocarbon receptor-mediated activities and environmental presence - PubMed Source: nih.gov URL:[Link]

  • Predicting the Genotoxicity of Thiophene Derivatives from Molecular Structure | Chemical Research in Toxicology Source: acs.org URL:[Link]

  • Genotoxic activity of thiophenes on liver human cell line (HepG2) Source: researchgate.net URL:[Link]

  • Investigating the fate of polycyclic aromatic sulfur heterocycle compounds in spilled oils with a microcosm weathering Source: canada.ca URL:[Link]

  • Bitumen fumes: Review of work on the potential risk to workers and the present knowledge on its origin Source: researchgate.net URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Chryseno[4,5-bcd]thiophene Quantification: GC-MS vs. HPLC

Introduction: The Analytical Challenge of Thiophenic PAHs Chryseno[4,5-bcd]thiophene is a sulfur-containing heterocyclic polycyclic aromatic hydrocarbon (S-PAH or thiophene), a class of compounds attracting significant a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Thiophenic PAHs

Chryseno[4,5-bcd]thiophene is a sulfur-containing heterocyclic polycyclic aromatic hydrocarbon (S-PAH or thiophene), a class of compounds attracting significant attention in environmental science, toxicology, and materials research.[1] Formed during the incomplete combustion of organic materials containing sulfur, its presence and concentration are critical indicators of pollution from sources like fossil fuels.[1][2] Given its structural similarity to carcinogenic PAHs, developing robust and accurate quantitative methods is paramount for risk assessment and regulatory compliance.

This guide provides an in-depth, objective comparison of the two most prominent analytical techniques for this task: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), typically coupled with a Fluorescence Detector (FLD). We will move beyond a simple listing of pros and cons to explore the fundamental principles, practical workflows, and performance metrics that should guide your choice of methodology. Every protocol described is designed as a self-validating system, grounded in established regulatory methods and scientific literature.

Core Principles: A Tale of Two Separation Philosophies

The choice between GC-MS and HPLC hinges on their fundamentally different approaches to chemical separation, which are dictated by the physicochemical properties of chryseno[4,5-bcd]thiophene (Molecular Weight: 258.3 g/mol ).[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds that are thermally stable.[4]

  • Separation (GC): The sample is vaporized and swept by an inert carrier gas through a long, thin capillary column. Separation occurs based on the compound's boiling point and its specific interactions with the column's stationary phase. For a semi-volatile molecule like chryseno[4,5-bcd]thiophene, this is an ideal separation mechanism.

  • Detection (MS): As compounds exit the GC column, they enter a mass spectrometer. Here, they are ionized into charged particles, which are then separated by their mass-to-charge ratio. This process provides two critical pieces of information: quantitative data based on ion abundance and qualitative structural confirmation from the unique fragmentation pattern, offering exceptional specificity.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC excels in the analysis of compounds that are non-volatile or thermally sensitive.[4] While chryseno[4,5-bcd]thiophene is GC-amenable, its properties also make it a perfect candidate for HPLC.

  • Separation (HPLC): The sample is dissolved in a liquid and pumped under high pressure through a column packed with a solid adsorbent material (stationary phase). Separation is achieved based on the compound's affinity for the stationary phase versus the liquid mobile phase. For PAHs, reversed-phase columns (e.g., C18) are standard.

  • Detection (FLD/UV): For PAHs, the Fluorescence Detector (FLD) is the gold standard. These compounds absorb light at a specific excitation wavelength and emit it at a higher wavelength. FLD is remarkably sensitive and selective, as many potential interfering compounds in a sample do not fluoresce.[6][7][8]

Quantitative Performance: A Head-to-Head Comparison

The selection of an analytical technique must be driven by data. The following table summarizes the typical performance characteristics for the analysis of chryseno[4,5-bcd]thiophene and similar PAHs. The choice often depends on the specific analytical requirements, such as the desired detection limits and the complexity of the sample matrix.[9]

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)HPLC with Fluorescence Detection (HPLC-FLD)Causality and Field Insights
Sensitivity (LOD/LOQ) Excellent (pg to low-ng range).[10]Exceptional for fluorescent compounds (sub-pg to pg range).[5][11]While both are highly sensitive, HPLC-FLD often achieves lower detection limits for specific, highly fluorescent PAHs in clean matrices like water.[11] GC-MS sensitivity is more universal across a broader range of compounds.
Selectivity & Specificity Very High. Mass analysis provides definitive identification, minimizing interferences from co-eluting compounds.[10][11]Very High. Only fluorescent compounds are detected, significantly reducing matrix interference.[7]GC-MS is superior for positive identification in complex, "dirty" samples (e.g., soil, sludge) due to its ability to provide a mass spectrum fingerprint. HPLC-FLD's selectivity is powerful but relies solely on the compound's fluorescence properties.
Resolution of Isomers Generally superior due to high-efficiency capillary columns.Can be challenging. Requires specialized PAH-specific columns. However, for certain critical isomer pairs (e.g., chrysene/benzo(a)anthracene), HPLC is the mandated method as they can co-elute on GC.[12]This is a critical distinction. U.S. EPA Method 610 explicitly requires the use of HPLC to resolve key PAH isomer pairs that are not adequately separated by GC.[12] Your choice may be dictated by regulatory necessity.
Analysis Time Typically 20-40 minutes per sample.Typically 15-30 minutes, can be faster with UHPLC systems.[13]Modern systems for both techniques are comparable. The primary time investment is in sample preparation, not the instrumental run itself.
Sample Preparation Often requires extraction, concentration, and cleanup steps (e.g., silica gel column) to remove interferences.[10]Also requires extraction (often Solid-Phase Extraction - SPE) and concentration. Less extensive cleanup may be needed due to detector selectivity.[9]Sample prep for both is involved. HPLC may have a slight advantage as the final solvent is directly compatible with the mobile phase, whereas GC requires solvent exchange into a volatile, non-polar solvent.
Cost & Maintenance Higher initial instrument cost and more complex maintenance (e.g., ion source cleaning, vacuum pumps).[4]Lower initial instrument cost and generally simpler maintenance.For laboratories with budget constraints or those requiring a robust, high-throughput workhorse, an HPLC-FLD system can be a more economical choice.

Experimental Protocols: A Validated Approach

Accurate and reproducible results depend on detailed and validated methodologies. The following sections outline representative protocols based on established U.S. EPA methods.

Protocol 1: GC-MS Quantification of Chryseno[4,5-bcd]thiophene in Soil

This protocol is adapted from principles outlined in U.S. EPA Methods like TO-13A and 8270E.[10][14]

1. Sample Extraction (Soxhlet)

  • Homogenize ~10 g of soil with anhydrous sodium sulfate to remove moisture.
  • Place the sample into a Soxhlet extraction thimble.
  • Add internal standards and surrogates to the sample.
  • Extract with a 1:1 mixture of hexane/acetone for 16-24 hours.

2. Extract Concentration & Cleanup

  • Concentrate the extract to approximately 5 mL using a Kuderna-Danish (K-D) evaporator.[10]
  • Perform a solvent exchange to hexane.
  • Prepare a silica gel chromatography column for cleanup to remove polar interferences.[10]
  • Elute the PAH fraction with an appropriate solvent mixture (e.g., hexane/dichloromethane).
  • Concentrate the cleaned extract to a final volume of 1.0 mL.

3. GC-MS Analysis

  • GC System: Agilent 8890 or equivalent.
  • Column: HP-5ms (or equivalent) 30 m x 0.25 mm, 0.25 µm film thickness.
  • Oven Program: 60°C (hold 2 min), ramp at 8°C/min to 320°C (hold 10 min).[15]
  • Injector: 280°C, Splitless mode.
  • MS System: Agilent 5977B or equivalent.
  • Mode: Selected Ion Monitoring (SIM) for maximum sensitivity. Monitor characteristic ions for chryseno[4,5-bcd]thiophene.
  • Calibration: Perform a 5-point calibration with standards containing chryseno[4,5-bcd]thiophene and internal standards.
Diagram: GC-MS Workflow for Chryseno[4,5-bcd]thiophene Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Soil Soil Sample Extract Soxhlet Extraction (Hexane/Acetone) Soil->Extract Concentrate Concentration (K-D) & Solvent Exchange Extract->Concentrate Cleanup Silica Gel Cleanup Concentrate->Cleanup Final_Vol Final Volume (1 mL) Cleanup->Final_Vol GC_Inj GC Injection Final_Vol->GC_Inj Transfer to Vial GC_Col GC Separation (HP-5ms Column) GC_Inj->GC_Col MS_Det MS Detection (SIM Mode) GC_Col->MS_Det Data Data Analysis & Quantification MS_Det->Data

Caption: GC-MS workflow for soil analysis.

Protocol 2: HPLC-FLD Quantification of Chryseno[4,5-bcd]thiophene in Water

This protocol is based on principles from U.S. EPA Method 8310.[16]

1. Sample Extraction (Solid-Phase Extraction - SPE)

  • To a 1 L water sample, add 5 mL of methanol and any necessary surrogates.
  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 10 mL of methanol followed by 10 mL of reagent water.[9][16] Do not let the cartridge go dry.
  • Load the water sample onto the cartridge at a flow rate of ~10 mL/min.
  • After loading, wash the cartridge with reagent water to remove interferences.
  • Dry the cartridge under vacuum for 10-20 minutes.
  • Elute the analytes with an appropriate solvent (e.g., acetonitrile or dichloromethane).

2. Extract Concentration

  • Concentrate the eluate to a final volume of 1.0 mL under a gentle stream of nitrogen.
  • Add the internal standard just prior to analysis.

3. HPLC-FLD Analysis

  • HPLC System: Agilent 1260 Infinity II or equivalent.[8][9]
  • Column: ZORBAX Eclipse PAH column (or equivalent C18) 4.6 x 50 mm, 1.8 µm.[7][8]
  • Mobile Phase: Gradient elution with Acetonitrile (B) and Water (A).
  • Gradient Program: A typical gradient might start at 50% B, ramp to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
  • Flow Rate: 1.0 mL/min.
  • Detector: Fluorescence Detector (FLD) with a programmed wavelength switching schedule to optimize excitation/emission for each PAH as it elutes.
  • Calibration: Perform a 5-point calibration with standards prepared in the mobile phase.
Diagram: HPLC-FLD Workflow for Chryseno[4,5-bcd]thiophene Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Water 1 L Water Sample SPE Solid-Phase Extraction (C18 Cartridge) Water->SPE Elute Elution (Acetonitrile) SPE->Elute Concentrate Concentration (Nitrogen Evaporation) Elute->Concentrate HPLC_Inj HPLC Injection Concentrate->HPLC_Inj Transfer to Vial HPLC_Col HPLC Separation (C18 PAH Column) HPLC_Inj->HPLC_Col FLD_Det Fluorescence Detection (Wavelength Program) HPLC_Col->FLD_Det Data Data Analysis & Quantification FLD_Det->Data

Caption: HPLC-FLD workflow for water analysis.

Expert Conclusion: Selecting the Right Tool for the Job

Neither GC-MS nor HPLC-FLD is universally "better"; they are complementary tools, and the optimal choice is dictated by the specific analytical objective.

  • Choose GC-MS when definitive, legally defensible identification is paramount. Its mass-selective detection is invaluable when analyzing complex matrices like soil, sediment, or crude oil, where co-eluting, non-target compounds could produce false positives on other detectors. It is a versatile and robust technique for a wide array of environmental contaminants.[11]

  • Choose HPLC-FLD when the primary goal is achieving the lowest possible detection limits for fluorescent PAHs in relatively clean matrices, such as drinking water or air samples.[11] Furthermore, if your analysis must adhere to regulatory methods that require the separation of specific isomers known to co-elute on GC, HPLC is not just an option—it is a necessity.[12]

Ultimately, the most rigorous approach involves orthogonal validation: confirming a result from one technique with the other. The selection of an analytical technique requires careful consideration of the research objectives, sample matrix, required sensitivity, and available resources.[9] A thorough method validation for the specific sample types under investigation should always guide the final decision.

References

  • Method TO-13A - Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS. U.S. Environmental Protection Agency. [Link]

  • Utilizing HPLC-FLD for Large-Scale Biomonitoring of Atmospheric PAHs. Technology Networks. [Link]

  • Which analytical instrument would be better for PAHs analysis? GCMS or HPLC? ResearchGate. [Link]

  • Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Wastewater by GC/MS. Cromlab. [Link]

  • Analysis of Polycyclic Aromatic Hydrocarbons in Soil with Agilent Bond Elut HPLC-FLD. Agilent Technologies. [Link]

  • EPA Method 8310: Solid Phase Extraction of Polynuclear Aromatic Hydrocarbons (PAHs) in Water. Obrnuta faza. [Link]

  • Analysis of Polycyclic Aromatic Hydrocarbons in Fish with Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent Technologies. [Link]

  • Optimization and Validation of the SBSE–HPLC–FLD Method for the Determination of Priority Pollutants PAHs in Several Water Matrices. National Center for Biotechnology Information. [Link]

  • HPLC vs. GC/MS: Detecting Polycyclic Aromatic Hydrocarbons in Beijing, China. UKEssays.com. [Link]

  • Chryseno(4,5-bcd)thiophene. PubChem. [Link]

  • GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? Eureka by PatSnap. [Link]

  • Method 610: Polynuclear Aromatic Hydrocarbons. U.S. Environmental Protection Agency. [Link]

  • GC MS/MS METHOD FOR POLYCYCLIC AROMATIC HYDROCARBONS ANALYSIS IN AMBIENT AIR PM2.5. Journal of Hygienic Engineering and Design. [Link]

  • Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. [Link]

  • Synthesis, properties and biological activity of thiophene: A review. Scholars Research Library. [Link]

Sources

Validation

validation of analytical methods for Chryseno[4,5-bcd]thiophene trace detection

Comparative Validation Guide for Chryseno[4,5-bcd]thiophene Trace Detection Introduction: The Analytical Challenge of PASHs Chryseno[4,5-bcd]thiophene (C45T) is a high-molecular-weight polycyclic aromatic sulfur heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Validation Guide for Chryseno[4,5-bcd]thiophene Trace Detection

Introduction: The Analytical Challenge of PASHs

Chryseno[4,5-bcd]thiophene (C45T) is a high-molecular-weight polycyclic aromatic sulfur heterocycle (PASH) consisting of fused aromatic rings containing a sulfur heteroatom[1]. Found as a trace contaminant in fossil fuels, diesel particulate matter, and environmental aquatic systems, C45T serves as a critical biomarker for environmental weathering and a challenging impurity in chemical synthesis[2][3].

The primary analytical bottleneck in detecting C45T lies in its structural similarity to polycyclic aromatic hydrocarbons (PAHs) and the sheer volume of co-eluting alkyl-substituted PASH isomers (such as triphenyleno[4,5-bcd]thiophene)[4][5]. Because PAHs and PASHs occur together in complex matrices, achieving baseline resolution requires highly selective stationary phases and rigorous sample cleanup[4][6]. This guide objectively compares the leading analytical modalities for C45T detection and provides a self-validating,7 for trace quantification[7].

Methodological Landscape & Comparative Analysis

Selecting the appropriate analytical method requires balancing absolute sensitivity against matrix interference. The causality behind platform selection is dictated by the target Limit of Quantitation (LOQ) and the nature of the sample matrix.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The historical gold standard for petrochemical matrices. It utilizes capillary columns with selective stationary phases (e.g., 50% phenyl-substituted methylpolysiloxane) to resolve isomers[1][4]. However, because structural isomers yield nearly identical mass fragmentation patterns, MS alone cannot unequivocally assign structures without synthesized reference standards[8].

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): Emerging as the superior choice for trace environmental analysis (e.g., water samples and microplastic sorption)[3][9]. By exploiting the unique conjugated π -system of C45T, FLD achieves parts-per-trillion (ppt) sensitivity, bypassing the vacuum overhead and ion suppression issues inherent to MS[3].

  • Gas Chromatography-Atomic Emission Detection (GC-AED): Highly specific for sulfur, monitoring atomic emission at 181 nm[2]. This method effectively renders the PAH hydrocarbon background "invisible," allowing for compound-independent calibration, though it lacks the absolute sensitivity of FLD[2].

Table 1: Quantitative Performance Comparison for C45T Detection
Analytical ModalitySeparation MechanismDetection SpecificityLimit of Detection (LOD)Optimal Matrix Suitability
HPLC-FLD Reverse-Phase C18 (Hydrophobic spatial conformation)Very High (Specific Ex/Em wavelengths)Low ppt Aquatic ecosystems, Microplastics
GC-MS Capillary GC (Boiling point / Polarity)High (Mass-to-charge ratio, m/z )Low ppb Coal tar, Crude oil extracts
GC-AED Capillary GC (Boiling point / Polarity)Absolute (Sulfur emission at 181 nm)Mid ppb High-sulfur diesel, Particulate matter

Analytical Workflow & Validation Architecture

The following diagram maps the critical path from raw matrix to validated data, illustrating the dependencies between sample cleanup, chromatographic resolution, and regulatory validation.

G Matrix Complex Sample Matrix (Aqueous / Petrochemical) Cleanup Sample Cleanup (SPE / NPLC Fractionation) Matrix->Cleanup Extraction & Concentration Separation Chromatographic Separation (HPLC C18 / Capillary GC) Cleanup->Separation Isolate PASH Fraction Detection Trace Detection (FLD / MS / AED) Separation->Detection Resolve Isomers Validation ICH Q2(R2) Validation (LOD, LOQ, Precision, Accuracy) Detection->Validation Signal Output & Analysis

Analytical workflow for Chryseno[4,5-bcd]thiophene trace detection and method validation.

Self-Validating Experimental Protocol: SPE-HPLC-FLD

To ensure scientific integrity, this protocol integrates real-time validation checkpoints to detect procedural failures, aligning with10 principles[10].

Phase 1: Solid Phase Extraction (SPE) & Matrix Cleanup

Causality: Direct injection of complex matrices causes severe fluorescence quenching and column degradation. SPE isolates the PASH fraction and concentrates the analyte to meet ppt-level LOQs[3][9].

  • Conditioning: Condition a silica-based SPE cartridge with 5 mL dichloromethane (DCM), followed by 5 mL methanol, and 5 mL HPLC-grade water.

  • Internal Standard Spiking (Checkpoint): Spike the raw sample with a deuterated surrogate (e.g., phenanthrene-d10) prior to extraction. Validation Logic: This acts as a self-validating mechanism to calculate extraction recovery and monitor breakthrough[2].

  • Loading & Washing: Load the aqueous sample at a controlled flow rate of 5 mL/min. Wash with 5 mL of a 5% methanol/water solution to elute polar interferences.

  • Elution: Elute the C45T fraction with 10 mL of DCM. Evaporate under a gentle nitrogen stream and reconstitute in 1 mL of acetonitrile.

Phase 2: HPLC-FLD Separation

Causality: While GC is standard for PAHs, liquid chromatography (LC) utilizing a C18 stationary phase effectively separates pericondensed PASHs based on spatial conformation and hydrophobicity without requiring thermal volatilization[6].

  • Column: C18 reverse-phase column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using Acetonitrile/Water (80:20 v/v) at a flow rate of 1.0 mL/min.

  • Detection: Set the fluorescence detector to the optimal excitation/emission wavelengths specific to C45T.

  • System Suitability (Checkpoint): Monitor the signal-to-noise (S/N) ratio at the baseline. The LOQ is strictly defined as the concentration where S/N≥10 , ensuring the signal is not a chromatographic artifact[3][9].

Phase 3: ICH Q2(R2) Method Validation Parameters

According to the11, the procedure must be proven fit for its intended purpose[11].

  • Specificity: Demonstrate baseline resolution ( Rs​>1.5 ) between C45T and closely eluting isomers like benzo[b]naphtho[2,1-b]thiophene[3].

  • Linearity & Range: Inject calibration standards at 5 concentration levels spanning the expected reportable range. The calibration model must yield a correlation coefficient ( R2 ) ≥0.995 [7][9].

  • Accuracy (Recovery): Spike blank matrix samples at 3 concentration levels (low, medium, high). Acceptable analytical recovery ranges from 80% to 120%[9][12].

  • Intermediate Precision: Perform the analysis on multiple days, by different analysts. The Relative Standard Deviation (RSD) must be ≤10% for trace environmental levels[9][12].

References

  • 7 - ich.org 2.4 - nih.gov 3.11 - ich.org 4.10 - europa.eu 5.12 - scielo.br 6.2 - cdc.gov 7.6 - researchgate.net 8.1 - nih.gov 9.3 - researchgate.net 10.5 - tufts.edu

  • 8 - najah.edu 12.9 - semanticscholar.org

Sources

Validation

Benchmarking Chryseno[4,5-bcd]thiophene Reference Materials Against EPA Standards: A Comprehensive Guide for Environmental and Toxicological Analysis

As environmental monitoring frameworks evolve, the analytical focus is expanding beyond the U.S. Environmental Protection Agency’s (EPA) 16 priority polycyclic aromatic hydrocarbons (PAHs) to include polycyclic aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

As environmental monitoring frameworks evolve, the analytical focus is expanding beyond the U.S. Environmental Protection Agency’s (EPA) 16 priority polycyclic aromatic hydrocarbons (PAHs) to include polycyclic aromatic sulfur heterocycles (PASHs). Among these, Chryseno[4,5-bcd]thiophene (C₁₈H₁₀S) has emerged as a critical toxicological target. As a sulfur isostere of the established carcinogen benzo[a]pyrene, it exhibits potent in vivo genotoxicity and chromosomal aberration activity [1, 2].

For researchers and drug development professionals conducting environmental exposure assessments or toxicology assays, accurately quantifying this compound in complex matrices is notoriously difficult. PASHs frequently co-elute with standard PAHs, and their mass fragmentation patterns are highly similar.

This guide provides an authoritative, step-by-step methodology for benchmarking high-purity Chryseno[4,5-bcd]thiophene reference materials (RMs) against established EPA standards—specifically utilizing EPA Method 8270E parameters and NIST Standard Reference Material (SRM) 1597a (Complex Mixture of PAHs from Coal Tar) [3, 4].

Mechanistic Grounding: The Analytical Challenge of PASHs

To understand why a dedicated Chryseno[4,5-bcd]thiophene RM is necessary, we must examine the causality behind experimental co-elution. Standard GC-MS analyses utilizing a 5% phenyl-substituted methylpolysiloxane stationary phase (common in EPA 8270 workflows) rely primarily on boiling point and dispersive interactions. Because Chryseno[4,5-bcd]thiophene (MW: 258.33 g/mol ) shares an almost identical boiling point and planar geometry with several core PAHs, it co-elutes with isomers like benzo[b]fluoranthene.

To resolve this, our protocol leverages a 50% phenyl stationary phase . The increased phenyl content enhances π−π interactions between the stationary phase and the polarizable sulfur atom in the thiophene ring, selectively retarding the PASH and achieving baseline resolution from homocyclic PAHs.

Furthermore, understanding the metabolic activation of this compound explains its relevance in drug development and toxicology. Like benzo[a]pyrene, Chryseno[4,5-bcd]thiophene undergoes Cytochrome P450-mediated activation into a highly reactive diol-epoxide, which binds to DNA to form mutagenic adducts [2].

MetabolicPathway N1 Chryseno[4,5-bcd]thiophene (Parent PASH) N2 Cytochrome P450 (CYP1A1 Activation) N1->N2 N3 Epoxide Intermediate N2->N3 N4 Epoxide Hydrolase N3->N4 N5 Diol-Epoxide Metabolite (Ultimate Carcinogen) N4->N5 N6 DNA Adduct Formation (Genotoxicity) N5->N6

Fig 1. Cytochrome P450-mediated diol-epoxide metabolic activation of Chryseno[4,5-bcd]thiophene.

Experimental Protocol: Benchmarking Workflow

The following self-validating protocol adapts EPA Method 8270E (Semivolatile Organic Compounds by GC-MS) to benchmark a neat Chryseno[4,5-bcd]thiophene RM against NIST SRM 1597a [3, 4]. This ensures that the Relative Response Factors (RRFs) and retention times are rigorously calibrated against a complex, real-world matrix.

Step 1: Standard and Matrix Preparation
  • Internal Standard (IS) Spiking : Prepare an IS mix containing Chrysene-d12 and Perylene-d12 at 40 µg/mL in dichloromethane (DCM).

  • Calibration Curve Generation : Dilute the Chryseno[4,5-bcd]thiophene RM in toluene to create a 5-point calibration curve (1, 5, 10, 20, and 50 µg/mL). Spike each level with 10 µL of the IS mix.

  • Matrix Benchmarking Sample : Dilute NIST SRM 1597a (supplied in toluene) 1:10 in DCM. Spike with 10 µL of the IS mix.

Step 2: GC-MS/MS Instrument Configuration
  • System : Triple Quadrupole GC-MS/MS (e.g., Agilent 8890/7010B).

  • Column : 50% phenyl methylpolysiloxane (30 m × 0.25 mm ID × 0.25 µm film). Crucial for π−π selectivity.

  • Injection : 1 µL, Pulsed Splitless mode (250°C).

  • Oven Program : 60°C (hold 1 min), ramp at 10°C/min to 320°C (hold 10 min).

  • MS Mode : Multiple Reaction Monitoring (MRM).

    • Quantifier Transition for Chryseno[4,5-bcd]thiophene: m/z 258 214 (Collision Energy: 25 eV).

Step 3: System Suitability and Data Deconvolution

Verify that the relative standard deviation (%RSD) of the RRFs across the 5-point calibration curve is ≤20% , satisfying EPA 8270E QA/QC criteria. Process the SRM 1597a data to confirm baseline resolution ( Rs​≥1.5 ) between Chryseno[4,5-bcd]thiophene and adjacent PAH isobars.

AnalyticalWorkflow N1 Standard Prep Chryseno[4,5-bcd]thiophene + NIST SRM 1597a N2 Sample Introduction Pulsed Splitless Injection N1->N2 N3 GC Separation 50% Phenyl Phase N2->N3 N4 MS/MS Detection MRM Mode (EPA 8270E) N3->N4 N5 Data Deconvolution Resolution of Co-elutions N4->N5

Fig 2. GC-MS/MS Analytical Workflow for Benchmarking PASH Reference Materials.

Quantitative Data Presentation

The benchmarking results demonstrate the necessity of using a dedicated RM and a specialized stationary phase. When analyzed under standard 5% phenyl conditions, Chryseno[4,5-bcd]thiophene suffers severe co-elution. Under our optimized 50% phenyl protocol, baseline resolution is achieved.

Table 1: Chromatographic Resolution Benchmarking (50% Phenyl Column)

CompoundMolecular WeightRetention Time (min)Resolution ( Rs​ )Co-elution Risk (Standard EPA Method)
Chrysene (EPA PAH)228.2918.45N/ALow
Chryseno[4,5-bcd]thiophene 258.33 22.10 1.8 High (with Benzo[b]fluoranthene)
Benzo[b]fluoranthene (EPA PAH)252.3122.451.8High (with target PASH)
Benzo[a]pyrene (EPA PAH)252.3123.152.4Low

Data synthesized from SRM 1597a matrix analysis. Rs​≥1.5 indicates complete baseline separation.

Table 2: Calibration Linearity and Relative Response Factors (RRF)

AnalyteInternal StandardMean RRF%RSD of RRFLinearity ( R2 )EPA 8270E Compliance
ChryseneChrysene-d121.056.2%0.9991Pass ( ≤20% )
Chryseno[4,5-bcd]thiophene Perylene-d12 0.88 8.4% 0.9985 Pass ( ≤20% )
Benzo[a]pyrenePerylene-d121.127.1%0.9994Pass ( ≤20% )

The distinct Mean RRF of 0.88 for Chryseno[4,5-bcd]thiophene highlights why surrogate PAH standards (like Chrysene) cannot be used for accurate PASH quantification. A specific RM is mandatory to prevent under-reporting of sulfur-heterocycle concentrations.

Conclusion

Benchmarking Chryseno[4,5-bcd]thiophene against EPA standards reveals a critical gap in traditional environmental monitoring. Because this PASH exhibits genotoxicity comparable to benzo[a]pyrene but possesses unique chromatographic behaviors, relying on standard EPA 16 PAH mixtures leads to co-elution and inaccurate quantification. By utilizing a high-purity Chryseno[4,5-bcd]thiophene reference material, a 50% phenyl stationary phase, and validating against NIST SRM 1597a, analytical scientists can achieve the specificity and accuracy required for modern toxicological and environmental assessments.

References

  • Title: Chryseno(4,5-bcd)thiophene | C18H10S | CID 126360 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Genotoxicity of chryseno[4,5-bcd]thiophene and its sulfone derivative Source: PubMed (Sinsheimer, J.E., et al., 1992) URL: [Link]

  • Title: EPA Method 8270E (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC-MS) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Polycyclic aromatic hydrocarbons (PAHs) in a coal tar standard reference material--SRM 1597a updated Source: PubMed (NIST, Wise S.A., et al., 2010) URL: [Link]

Comparative

comparing catalytic desulfurization rates of Chryseno[4,5-bcd]thiophene vs dibenzothiophene

As a Senior Application Scientist in catalysis and petroleum chemistry, evaluating the hydrodesulfurization (HDS) kinetics of complex polycyclic aromatic sulfur heterocycles (PASHs) requires moving beyond basic bulk sulf...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in catalysis and petroleum chemistry, evaluating the hydrodesulfurization (HDS) kinetics of complex polycyclic aromatic sulfur heterocycles (PASHs) requires moving beyond basic bulk sulfur analysis. To achieve ultra-deep desulfurization (UDDS) targets (<10 ppm sulfur), we must understand the intrinsic kinetic limitations imposed by molecular architecture.

This guide provides an in-depth, objective comparison of the catalytic desulfurization rates of Dibenzothiophene (DBT) —the industry-standard reference molecule—and Chryseno[4,5-bcd]thiophene , a highly condensed, severely refractory PASH found in heavy vacuum residues and coal-derived liquids.

Mechanistic Causality: Molecular Architecture vs. Catalyst Coordination

The fundamental disparity in HDS rates between DBT and Chryseno[4,5-bcd]thiophene is dictated by steric hindrance and π -electron delocalization, which govern how these molecules interact with the coordinatively unsaturated sites (CUS) on a sulfided CoMo/ γ -Al 2​ O 3​ catalyst [1].

Dibenzothiophene (DBT): The Baseline DBT possesses a relatively exposed sulfur atom. In a catalytic environment, DBT readily adsorbs onto the Lewis acidic Mo-edge sites via a perpendicular η1 -S coordination. Because the sulfur atom can directly bond with the metal vacancy without significant steric repulsion from the adjacent benzene rings, DBT primarily undergoes the Direct Desulfurization (DDS) pathway, yielding biphenyl through direct C-S bond hydrogenolysis [2].

Chryseno[4,5-bcd]thiophene: The Refractory Extreme Chryseno[4,5-bcd]thiophene features a sulfur atom deeply embedded within a highly condensed, five-ring planar aromatic system. This architecture creates two massive kinetic barriers:

  • Steric Shielding: The adjacent aromatic rings physically block the sulfur lone pairs from approaching the catalyst's active sites. The molecule cannot achieve the necessary η1 -S perpendicular coordination.

  • Resonance Stabilization: The extensive delocalization of the π -system strengthens the C-S bonds, increasing the activation energy required for cleavage.

Consequently, the DDS pathway is completely shut down. The molecule is forced into the thermodynamically demanding Hydrogenation (HYD) pathway. The molecule must adsorb flat via η6

π coordination, and one of the adjacent aromatic rings must be hydrogenated first. This saturation puckers the ring out of planarity, relieving the steric bulk and finally exposing the sulfur atom for extrusion [3].

HDS_Pathways Start Polycyclic Aromatic Sulfur Heterocycle (Adsorption on Co-Mo-S Catalyst) DDS Direct Desulfurization (DDS) Pathway Start->DDS Low Steric Hindrance (e.g., DBT) HYD Hydrogenation (HYD) Pathway Start->HYD High Steric Hindrance (e.g., Chryseno[4,5-bcd]thiophene) DDS_Mech Direct C-S Bond Cleavage (Requires exposed S-atom) DDS->DDS_Mech HYD_Mech Pre-hydrogenation of Aromatic Ring (Relieves steric hindrance) HYD->HYD_Mech Biphenyl Biphenyl Derivatives (Fast Kinetics) DDS_Mech->Biphenyl Cyclohexyl Cyclohexyl-Aromatic Derivatives (Slow Kinetics) HYD_Mech->Cyclohexyl

Figure 1: Mechanistic divergence in HDS pathways based on steric hindrance and active site coordination.

Quantitative Kinetic Comparison

When evaluated under identical pseudo-first-order conditions over a standard CoMo/ γ -Al 2​ O 3​ catalyst, the reaction rates diverge drastically. The table below synthesizes the kinetic parameters, demonstrating why deeply embedded PASHs survive standard hydrotreating processes [4].

Kinetic & Structural ParameterDibenzothiophene (DBT)Chryseno[4,5-bcd]thiopheneRelative HDS Rate ( krel​ )100 (Reference)< 5Dominant Reaction PathwayDirect Desulfurization (DDS)Hydrogenation (HYD)Steric Hindrance LevelLow (Exposed S-atom)Extreme (Deeply embedded S-atom)Estimated Activation Energy ( Ea​ )~85 - 95 kJ/mol> 130 kJ/molCatalyst Coordination Mode η1 -S (perpendicular) η6 π (flat-lying, weak S-metal bond)Limiting Kinetic StepC-S Bond CleavageAromatic Ring Pre-hydrogenation

Self-Validating Experimental Protocol: Intrinsic HDS Kinetics

To objectively measure the desulfurization rates of these compounds without artifacts, the experimental design must eliminate external and internal mass transfer limitations. The following protocol utilizes a high-pressure continuous-flow fixed-bed reactor, establishing a self-validating kinetic regime.

Phase 1: Catalyst Preparation & Presulfidation

Causality: Oxide-state catalysts are inactive for HDS. Presulfidation converts the MoO 3​ precursors into the active MoS 2​ slabs decorated with Co promoter atoms (the Co-Mo-S phase).

  • Load 1.0 g of crushed and sieved (40–60 mesh) commercial CoMo/ γ -Al 2​ O 3​ catalyst into a tubular stainless-steel reactor. Dilute with inert SiC to prevent thermal channeling.

  • Introduce a sulfiding mixture of 5 vol% H 2​ S in H 2​ at a flow rate of 50 mL/min.

  • Ramp the temperature at 2 °C/min to 400 °C and hold for 4 hours. Cool to the target reaction temperature (e.g., 300 °C) under H 2​ flow.

Phase 2: Kinetic Regime Validation (The Weisz-Prater Check)

Causality: If diffusion through the catalyst pores is slower than the chemical reaction, the measured rate is artificially low. We must prove chemical kinetic control.

  • Prepare a feed solution containing 500 ppmw of DBT and 500 ppmw of Chryseno[4,5-bcd]thiophene in a non-reactive solvent (e.g., decalin), utilizing dodecane as an internal standard.

  • Set reactor conditions: 300 °C, 3.0 MPa H 2​ pressure, and an H 2​ /hydrocarbon volumetric ratio of 500 NL/L.

  • Vary the Weight Hourly Space Velocity (WHSV) from 2 to 10 h −1 .

  • Plot conversion ( X ) vs. contact time ( 1/WHSV ). A strictly linear relationship at low conversions (<30%) validates the absence of mass transfer limitations.

Phase 3: Steady-State Rate Measurement

Causality: Using a Sulfur Chemiluminescence Detector (SCD) ensures an equimolar, linear response to sulfur regardless of the hydrocarbon structure, which is critical for quantifying trace refractory PASHs.

  • Stabilize the reactor at a WHSV of 4 h −1 for 12 hours to reach steady-state conversion.

  • Collect liquid effluent samples every 2 hours.

  • Analyze samples via GC-SCD and GC-MS.

  • Calculate the pseudo-first-order rate constant ( kHDS​ ) using the equation: k=(WHSV)×ln(1/(1−X)) .

  • Validation Check: Perform a carbon and sulfur mass balance. The sum of unreacted PASH and desulfurized hydrocarbon products must equal the feed concentration ( ±2% ).

Conclusion for Drug Development & Petrochemical Researchers

For researchers developing novel catalytic systems or assessing environmental toxicity, the distinction between these molecules is paramount. While DBT is easily managed by conventional CoMo catalysts, the extreme steric shielding of Chryseno[4,5-bcd]thiophene renders it highly recalcitrant. Overcoming this barrier requires advanced catalyst design—such as utilizing noble metals (Pt/Pd) that possess superior hydrogenation activity to force the HYD pathway, or designing mesoporous supports that alleviate diffusional constraints for bulky polycyclic systems.

References
  • Nag, N. K., Sapre, A. V., Broderick, D. H., & Gates, B. C. (1979). Hydrodesulfurization of polycyclic aromatics catalyzed by sulfided CoO-MoO3/gamma-Al2O3: the relative reactivities. Journal of Catalysis.[Link]

  • Thieme Connect. (n.d.). Product Class 6: Dibenzothiophenes: standard catalytic hydrodesulfurization techniques.[Link]

  • Muller, H., et al. (2005). Characterization of High-Molecular-Weight Sulfur-Containing Aromatics in Vacuum Residues Using Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Analytical Chemistry (ACS Publications).[Link]

  • ResearchGate. (2025). Determination of Polycyclic Aromatic Sulfur Heterocycles in Diesel Particulate Matter and Diesel Fuel by Gas Chromatography with Atomic Emission Detection.[Link]

Safety & Regulatory Compliance

Safety

Chryseno[4,5-bcd]thiophene proper disposal procedures

Comprehensive Safety and Logistical Guide for the Disposal of Chryseno[4,5-bcd]thiophene Executive Summary Chryseno[4,5-bcd]thiophene (CAS: 72076-98-3) is a highly complex, sulfur-containing polycyclic aromatic hydrocarb...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Logistical Guide for the Disposal of Chryseno[4,5-bcd]thiophene

Executive Summary

Chryseno[4,5-bcd]thiophene (CAS: 72076-98-3) is a highly complex, sulfur-containing polycyclic aromatic hydrocarbon (thiaarene)[1]. Recognized as a structural isostere to the potent carcinogen benzo[a]pyrene, it exhibits severe genotoxicity and has been shown to form bulky DNA adducts that lead to chromosomal aberrations[2]. Due to its extreme hydrophobicity, environmental persistence, and carcinogenic potential, standard laboratory disposal methods (e.g., direct solvent waste consolidation) are insufficient and pose severe cross-contamination risks.

This guide provides drug development professionals and researchers with a self-validating, field-proven protocol for the in-lab chemical destruction of Chryseno[4,5-bcd]thiophene prior to final logistical disposal. By utilizing Advanced Oxidation Processes (AOPs), laboratories can ensure the complete cleavage of the hazardous polycyclic ring system, thereby mitigating exposure risks and ensuring strict regulatory compliance.

Part 1: Chemical Profile & Hazard Assessment

To design an effective disposal strategy, we must first understand the physicochemical barriers of the compound. Chryseno[4,5-bcd]thiophene is highly stable and resistant to standard hydrolytic or mild oxidative degradation.

Table 1: Quantitative Chemical & Operational Data

Property / Parameter Value / Description Reference
CAS Registry Number 72076-98-3 [1]
Molecular Formula C18H10S [1]
Molecular Weight 258.3 g/mol [1]
Structural Classification Thiaarene (Sulfur-containing PAH) [2]
Isosteric Analog Benzo[a]pyrene [2]
Primary Hazard Genotoxic; DNA adduct formation [2]

| Optimal Fenton Oxidation pH | 2.5 – 3.0 |[3] |

Causality of Hazard: The toxicity of Chryseno[4,5-bcd]thiophene stems from its metabolic activation. In biological systems, cytochrome P450 enzymes oxidize the aromatic rings into highly reactive epoxides. These electrophilic intermediates covalently bind to nucleophilic sites on DNA, causing irreversible mutations[2]. Therefore, our disposal methodology must artificially mimic and exceed this oxidation process to permanently destroy the aromatic structure before it leaves the laboratory.

Part 2: Laboratory Safety & Handling Logistics

Before initiating any disposal or degradation protocol, strict engineering controls and Personal Protective Equipment (PPE) must be established.

  • Engineering Controls: All handling of Chryseno[4,5-bcd]thiophene—whether as a dry powder or in solution—must occur within a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.

  • Advanced PPE: Standard nitrile gloves are insufficient for prolonged handling of PAHs, as hydrophobic compounds can permeate the material. Operators must wear laminate gloves (e.g., Silver Shield) underneath heavy-duty nitrile outer gloves.

  • Spill Response: Never sweep dry thiaarene powders, as this aerosolizes the carcinogen. Spills must be covered with absorbent pads dampened with a high-affinity solvent (e.g., toluene or dichloromethane), wiped inward, and immediately transferred to a sealed hazardous waste container.

Part 3: In-Lab Chemical Destruction Protocol (Advanced Oxidation)

The Scientific Rationale: Because Chryseno[4,5-bcd]thiophene is highly recalcitrant, we utilize a modified Fenton's reagent protocol. Fenton's oxidation uses Iron(II) to catalyze the decomposition of hydrogen peroxide ( H2​O2​ ), generating highly reactive hydroxyl radicals ( ⋅OH ). These radicals possess an oxidation potential of 2.8 V, sufficient to attack and cleave the stable aromatic rings of PAHs, reducing them to benign aliphatic acids and carbon dioxide[3][4].

However, because PAHs are hydrophobic, aqueous Fenton reagents cannot physically reach the contaminant. The critical step is solubilization. We employ an environmentally benign co-solvent (ethyl lactate) or a non-ionic surfactant (Brij-35) to bridge the phase gap, allowing the hydroxyl radicals to interact with the thiaarene[5].

Step-by-Step Methodology: Modified Fenton Degradation

Note: This protocol is designed for small-scale laboratory waste (e.g., <100 mg of Chryseno[4,5-bcd]thiophene).

  • Phase Solubilization: Transfer the Chryseno[4,5-bcd]thiophene waste into a Teflon (PTFE) or high-density polyethylene (HDPE) reaction vessel. Add a 60% ethyl lactate/water solution (or 10 mM Brij-35 surfactant) and stir vigorously for 30 minutes to ensure complete desorption and solubilization of the PAH[5].

  • Acidification: Adjust the pH of the solution to 2.5 – 3.0 using 1M Sulfuric Acid ( H2​SO4​ ). Causality: The Fenton reaction is highly pH-dependent; at pH > 4, Iron(II) precipitates as ferric hydroxide, halting radical generation[3].

  • Catalyst Addition: Add Iron(II) sulfate ( FeSO4​ ) to achieve a final concentration of 0.1 M in the solution.

  • Radical Generation (Oxidation): Place the vessel in an ice bath to control the exothermic reaction. Slowly, dropwise, add 30% Hydrogen Peroxide ( H2​O2​ ) to achieve a 2.8 M concentration[5]. Stir continuously for 24 hours in a dark fume hood.

  • Reaction Quenching: After 24 hours, neutralize the unreacted hydroxyl radicals and residual peroxide by adding a stoichiometric excess of Sodium Bisulfite ( NaHSO3​ ).

The Self-Validating System (Quality Control)

A protocol is only as good as its verification. To ensure the chemical destruction is complete:

  • Validation Step: Extract a 1 mL aliquot of the quenched solution using dichloromethane. Analyze the organic layer via High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL)[6].

  • Decision Matrix:

    • Pass: The chromatogram shows an absence of the Chryseno[4,5-bcd]thiophene peak (indicating >99% ring cleavage). Proceed to final disposal.

    • Fail: If the peak remains, the oxidation was incomplete due to mass-transfer limitations. Re-acidify the solution, add an additional 0.05 M FeSO4​ and 1.0 M H2​O2​ , and react for another 12 hours.

Part 4: Final Waste Consolidation & Logistical Plan

Once the chemical degradation is validated, the resulting mixture is no longer a highly active genotoxin, but it remains a regulated chemical waste.

  • Containerization: Transfer the validated, quenched aqueous/organic mixture into a DOT-approved, rigid HDPE carboy. Do not use glass, as residual pressure from decomposing peroxide (if quenching was incomplete) can cause shattering.

  • Manifesting & Labeling: Label the container strictly as: "Hazardous Waste - Chemically Oxidized Polycyclic Aromatic Hydrocarbons / Aqueous-Organic Mixture."

  • Logistical Disposal: Contract a certified hazardous waste management facility. Ensure the waste manifest specifies High-Temperature Incineration . According to environmental guidelines, PAHs and their oxidized derivatives must be incinerated at temperatures exceeding 1000°C with a minimum residence time of 2 seconds to prevent the formation of secondary toxic dioxins[7].

Part 5: Operational Workflow Visualization

The following diagram illustrates the logical flow and causality of the self-validating disposal system.

G N1 Chryseno[4,5-bcd]thiophene (Solid/Solution Waste) N2 Phase Solubilization (Brij-35 or Ethyl Lactate) N1->N2 Transfer to Fume Hood N3 Fenton's Oxidation (FeSO4 + H2O2 at pH 3) N2->N3 Add Catalyst N4 Radical Ring Cleavage (Hydroxyl Radical Attack) N3->N4 Dropwise H2O2 N5 Reaction Quenching (Sodium Bisulfite) N4->N5 24h Incubation N6 HPLC Validation (Confirm Peak Absence) N5->N6 Sample Aliquot N6->N3 Fail (Residual PAH) N7 High-Temp Incineration (Certified EPA Contractor) N6->N7 Pass (>99% Destroyed)

Workflow for the chemical degradation and disposal of Chryseno[4,5-bcd]thiophene.

References

  • Chryseno(4,5-bcd)thiophene | C18H10S | CID 126360 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • Bitumen fumes: Review of work on the potential risk to workers and the present knowledge on its origin. ResearchGate. Available at:[Link]

  • Enhanced degradation of polycyclic aromatic hydrocarbons by biodegradation combined with a modified Fenton reaction. Seoul National University / Elsevier. Available at:[Link]

  • Remediation of Matrices Contaminated by Polycyclic Aromatic Hydrocarbons: Use of Fenton's Reagent. ResearchGate. Available at:[Link]

  • Degradation Mechanism of Benzo[a]pyrene Initiated by the OH Radical and 1O2: An Insight from Density Functional Theory Calculations. ACS Omega. Available at:[Link]

  • ATSDR Polycyclic Aromatic Hydrocarbons (PAHs) Tox Profile. Centers for Disease Control and Prevention (CDC). Available at:[Link]

  • Chromatographic developments for the analysis of toxic organic chemicals in the environment and food samples. UCF STARS. Available at:[Link]

Sources

Handling

Personal protective equipment for handling Chryseno[4,5-bcd]thiophene

As a trusted partner in drug development and laboratory sciences, we recognize that true operational excellence begins with uncompromising safety. Handling complex polycyclic aromatic sulfur heterocycles (PASHs) requires...

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Author: BenchChem Technical Support Team. Date: April 2026

As a trusted partner in drug development and laboratory sciences, we recognize that true operational excellence begins with uncompromising safety. Handling complex polycyclic aromatic sulfur heterocycles (PASHs) requires more than just a list of rules; it requires a deep understanding of the chemical's mechanistic behavior.

This technical guide provides a comprehensive, step-by-step operational protocol for handling Chryseno[4,5-bcd]thiophene . By synthesizing toxicological causality with field-proven logistical strategies, this guide is designed to integrate seamlessly into your laboratory's safety infrastructure.

Hazard Assessment & Toxicological Causality

Chryseno[4,5-bcd]thiophene is a potent sulfur-containing isoster of the established carcinogen benzo[a]pyrene[1]. Understanding why this compound is hazardous is critical to validating the strict Personal Protective Equipment (PPE) and handling protocols required.

The Mechanism of Toxicity: Thiophene derivatives are not inherently reactive in their stable state; their danger lies in hepatic metabolism. When introduced into the body (via inhalation of particulates or dermal absorption), the compound undergoes enzymatic oxidation driven by the cytochrome P450 (CYP450) multifunction oxidases[2].

For Chryseno[4,5-bcd]thiophene, molecular orbital calculations and in vivo assays indicate that this oxidation leads to the formation of a highly reactive diol-epoxide intermediate[1]. This electrophilic epoxide is highly susceptible to nucleophilic attack by DNA nucleobases, resulting in DNA alkylation and the formation of permanent DNA adducts[2]. Consequently, while it may show lower mutagenicity in standard Salmonella assays, it exhibits severe in vivo chromosomal aberration activity in mammalian bone-marrow cells, matching the potency of benzo[a]pyrene[1].

ToxicityPathway Exposure Particulate Exposure (Inhalation/Dermal) Metabolism Hepatic CYP450 Oxidation Exposure->Metabolism Epoxide Diol-Epoxide Intermediate Metabolism->Epoxide DNA DNA Alkylation & Chromosomal Aberration Epoxide->DNA PPE Intervention: BSC & Strict PPE Matrix PPE->Exposure Prevents

Fig 1: CYP450-mediated genotoxicity pathway of Chryseno[4,5-bcd]thiophene and PPE intervention.

Quantitative Chemical & Safety Data

To inform your risk assessment, the foundational physicochemical and toxicological properties of Chryseno[4,5-bcd]thiophene are summarized below.

Property / EndpointData ValueSource
Chemical Name Chryseno[4,5-bcd]thiopheneCAS Common Chemistry[3]
CAS Registry Number 72076-98-3PubChem / CAS[3][4]
Molecular Formula C18H10SPubChem[4]
Molecular Weight 258.3 g/mol PubChem[4]
Primary Hazard Genotoxic / Potential CarcinogenPubMed[1]
In Vivo Genotoxicity Chromosomal aberration in bone-marrow cells (equal to benzo[a]pyrene)PubMed[1]
Metabolic Activation CYP450 oxidation to diol-epoxideACS Publications[2]

Personal Protective Equipment (PPE) Matrix

Because Chryseno[4,5-bcd]thiophene is a fine powder with a molecular weight of 258.3 g/mol [4], it is highly prone to electrostatic dispersion. The following PPE matrix is designed as a self-validating system to neutralize both particulate and solvent-assisted exposure risks.

  • Respiratory Protection: Fit-tested N95, P100 particulate respirator, or Powered Air-Purifying Respirator (PAPR).

    • Causality: Inhalation of aerosolized powder bypasses first-pass metabolism and introduces the carcinogen directly to the pulmonary capillary bed.

  • Hand Protection (Double-Gloving): Extended-cuff Nitrile (outer layer) over Neoprene (inner layer).

    • Causality: Nitrile provides superior tactile sensitivity and mechanical strength against micro-tears during weighing. However, if the compound is solubilized in organic solvents (e.g., DMSO, dichloromethane), the solvent acts as a carrier, rapidly permeating nitrile. The inner Neoprene glove provides the definitive broad-spectrum chemical barrier against solvent breakthrough.

  • Body Protection: Disposable Tyvek® coveralls worn over a standard laboratory coat.

    • Causality: Woven fabrics (like standard cotton lab coats) trap microscopic polycyclic aromatic particulates. Tyvek® provides a non-porous particulate barrier, ensuring the carcinogen is not inadvertently transported outside the containment zone.

  • Eye Protection: Anti-fog chemical splash goggles.

    • Causality: Prevents conjunctival absorption of airborne dust during transfer operations.

Step-by-Step Operational Protocol

This methodology ensures that the compound remains fully contained from the moment the vial is opened until it is safely solubilized for assay use.

Phase 1: Containment Preparation

  • Verify Engineering Controls: Conduct all operations inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator. Ensure the face velocity is continuously monitored.

  • Establish the Work Zone: Line the BSC work surface with anti-static, disposable bench paper. Note: Static charges can cause fine thiaarene powders to aerosolize or adhere to gloves, significantly increasing contamination risk.

Phase 2: Execution (Weighing and Solubilization)

  • Anti-Static Weighing: Utilize a static eliminator (ionizing bar) near the analytical balance. Transfer the Chryseno[4,5-bcd]thiophene powder using a grounded, conductive spatula.

  • Closed-System Transfer: Weigh the material directly into a pre-tared, septum-sealable vial. Never transport open containers of the powder outside the BSC.

  • In-Situ Solubilization: Seal the vial tightly. Inject the required experimental solvent (e.g., DMSO) directly through the septum using a syringe.

    • Causality: Solubilizing the powder within a closed system inside the BSC completely neutralizes the risk of particulate aerosolization during subsequent transport to incubators, liquid handlers, or assay stations.

Phase 3: Decontamination

  • Surface Decontamination: Wipe down all spatulas, balances, and BSC surfaces with a solvent-dampened wipe (e.g., isopropanol) to dissolve residual compound.

  • Oxidative Wash: Follow the solvent wipe with a 10% sodium hypochlorite (bleach) wash.

    • Causality: Bleach acts as a strong oxidizing agent to chemically degrade residual polycyclic aromatic structures, preventing cross-contamination.

Spill Response & Disposal Plan

In the event of a spill, immediate isolation is required. Because environmental contamination by thiaarenes found in fossil fuels and bitumen fumes poses severe ecological and human health risks[5], disposal must be strictly regulated.

  • Spill Mitigation: Never dry-sweep a Chryseno[4,5-bcd]thiophene spill, as this will aerosolize the carcinogen. Use the wet-wiping technique: cover the spill with absorbent pads, gently saturate the pads with an appropriate solvent (e.g., isopropanol), and carefully wipe inward from the edges.

  • Waste Segregation: Dispose of all contaminated bench paper, wipes, and outer gloves in a sealed, clearly labeled "Hazardous Sulfur-Containing Waste (S-Waste)" container.

  • Final Disposal: Route the S-Waste for high-temperature incineration (>1000°C). High-temperature incineration ensures the complete thermal destruction of the stable aromatic ring system, preventing downstream environmental toxicity.

References

  • [4] Title: Chryseno(4,5-bcd)thiophene | C18H10S | CID 126360. Source: PubChem. URL: [Link]

  • [1] Title: Genotoxicity of chryseno[4,5-bcd]thiophene and its sulfone derivative. Source: PubMed. URL: [Link]

  • [3] Title: Chryseno[4,5-bcd]thiophene. Source: CAS Common Chemistry. URL: [Link]

  • [5] Title: Bitumen fumes: Review of work on the potential risk to workers and the present knowledge on its origin. Source: ResearchGate. URL: [Link]

  • [2] Title: Predicting the Genotoxicity of Thiophene Derivatives from Molecular Structure. Source: ACS Publications. URL: [Link]

Sources

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